2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
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Properties
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFICRRCLJYFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378097 | |
| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316833-32-6 | |
| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected data in a structured format.
Synthesis
The synthesis of this compound is most commonly achieved through the condensation reaction of 3,4-diaminobenzoic acid with pyridine-4-carboxaldehyde, followed by an oxidative cyclization. This method, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, provides a reliable route to the desired product.[1]
Experimental Protocol
Materials:
-
3,4-Diaminobenzoic acid
-
Pyridine-4-carboxaldehyde
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[2][3]
-
Sodium metabisulfite (optional, for purification of the intermediate)
-
Activated charcoal
-
Distilled water
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,4-diaminobenzoic acid in absolute ethanol. Add 1.1 equivalents of pyridine-4-carboxaldehyde to the solution.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (approximately 0.1 equivalents) to the reaction mixture.[3]
-
Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Oxidation: The intermediate Schiff base will cyclize and subsequently oxidize to the benzimidazole. In some variations of this reaction, an oxidizing agent is added, but often atmospheric oxygen is sufficient during reflux.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified this compound. Activated charcoal can be used during recrystallization to remove colored impurities.
-
Dry the purified product under vacuum.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed through various analytical techniques. Below is a summary of the expected characterization data.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~12.8 ppm (br s, 1H): Benzimidazole N-H proton.
-
~8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
~8.2 ppm (d, 1H): Aromatic proton on the benzimidazole ring.
-
~7.9 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
-
~7.7 ppm (dd, 1H): Aromatic proton on the benzimidazole ring.
-
~7.5 ppm (d, 1H): Aromatic proton on the benzimidazole ring.
-
2.2.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~167 ppm: Carboxylic acid carbon (-COOH).
-
~151 ppm: Benzimidazole C2 carbon.
-
~150 ppm: Pyridine C2 and C6 carbons.
-
~142 ppm: Quaternary carbons of the benzimidazole ring.
-
~138 ppm: Pyridine C4 carbon.
-
~125 ppm: Benzimidazole C6 carbon.
-
~121 ppm: Pyridine C3 and C5 carbons.
-
~120 ppm: Aromatic CH carbons of the benzimidazole ring.
-
~115 ppm: Aromatic CH carbons of the benzimidazole ring.
-
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch of the carboxylic acid and N-H stretch of the benzimidazole |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1610 | C=N stretch of the imidazole ring |
| ~1540 | C=C stretching of the aromatic rings |
| ~1300 | C-N stretching |
| ~1250 | C-O stretching of the carboxylic acid |
2.2.4. Mass Spectrometry
-
Expected m/z: 240.07 [M+H]⁺ for C₁₃H₉N₃O₂. The fragmentation pattern would likely show the loss of CO₂ (m/z 44) from the carboxylic acid group.[4]
Experimental and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 2. 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxylic acid [cymitquimica.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols. Due to the limited availability of direct experimental data for this specific molecule, spectral data from closely related analogs are presented to provide a robust predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 - 13.5 | br s | - | Carboxylic acid proton (-COOH) |
| ~12.5 - 13.0 | br s | - | Imidazole N-H proton |
| ~8.7 - 8.9 | d | ~6.0 | Protons on pyridine ring (ortho to N) |
| ~8.2 - 8.4 | d | ~6.0 | Protons on pyridine ring (meta to N) |
| ~8.1 - 8.3 | s | - | Proton at C-4 of benzimidazole ring |
| ~7.8 - 8.0 | d | ~8.5 | Proton at C-7 of benzimidazole ring |
| ~7.6 - 7.8 | d | ~8.5 | Proton at C-5 of benzimidazole ring |
Note: Predicted values are based on data for similar benzimidazole and pyridine-containing compounds in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~151 | Benzimidazole C-2 |
| ~150 | Pyridine C-2', C-6' |
| ~145 | Benzimidazole C-7a |
| ~138 | Pyridine C-4' |
| ~135 | Benzimidazole C-3a |
| ~125 | Benzimidazole C-6 |
| ~122 | Pyridine C-3', C-5' |
| ~120 | Benzimidazole C-5 |
| ~115 | Benzimidazole C-4 |
| ~112 | Benzimidazole C-7 |
Note: These are estimated chemical shifts based on known values for 2-(4-pyridyl)benzimidazole and related structures.
Table 3: Predicted FT-IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~3000 - 2800 | Broad | N-H stretch (Imidazole) |
| ~1700 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 - 1580 | Medium-Strong | C=N and C=C stretch (Pyridine and Benzimidazole rings) |
| ~1450 - 1400 | Medium | Aromatic C=C stretch |
| ~1300 - 1200 | Strong | C-O stretch and O-H bend (Carboxylic acid) |
| ~900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bend |
Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Positive Ion Mode) | Assignment |
| ~240.07 | [M+H]⁺ (Protonated molecule) |
| ~262.05 | [M+Na]⁺ (Sodium adduct) |
| ~196.06 | [M+H - CO₂]⁺ (Loss of carbon dioxide) |
Note: The molecular weight of C₁₃H₉N₃O₂ is 239.23 g/mol . The exact mass will vary slightly.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[2]
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[3][4][5]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument will detect the mass-to-charge ratio of the ions generated.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Determination of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide outlines the crystal structure determination, synthesis, and a relevant biological interaction of a representative benzimidazole derivative. Due to the absence of published crystallographic data for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, this document focuses on the closely related and structurally significant parent compound, 2-(Pyridin-4-yl)-1H-benzimidazole . The methodologies and findings presented herein provide a foundational understanding applicable to the broader class of 2-(pyridin-4-yl)benzimidazole derivatives.
Crystallographic Data Summary
The crystal structure of 2-(Pyridin-4-yl)-1H-benzimidazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. Key crystallographic data and hydrogen bond geometry are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 2-(Pyridin-4-yl)-1H-benzimidazole.
| Parameter | Value |
| Empirical Formula | C₁₂H₉N₃ |
| Formula Weight | 195.22 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 6.0602 (14) Å |
| b | 11.610 (3) Å |
| c | 13.892 (4) Å |
| α | 90° |
| β | 101.838 (8)° |
| γ | 90° |
| Volume | 956.6 (4) ų |
| Z | 4 |
| R-factor | 0.046 |
| wR-factor | 0.128 |
Data sourced from Geiger and Bond (2013).[1][2][3]
Table 2: Hydrogen-bond Geometry (Å, °).
| D—H···A | D—H | H···A | D···A | D—H···A |
| N—H···N | 0.86 | 2.10 | 2.957 (3) | 176 |
D: donor atom; A: acceptor atom. Data refers to intermolecular hydrogen bonds forming chains of molecules.[4]
Experimental Protocols
Synthesis of 2-(Pyridin-4-yl)-1H-benzimidazole
The synthesis of the title compound is achieved through the condensation of o-phenylenediamine with 4-pyridinecarboxaldehyde.[2][5]
Materials:
-
o-phenylenediamine
-
4-pyridinecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Hexanes
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of o-phenylenediamine (3.45 mmol), 4-pyridinecarboxaldehyde (7.1 mmol), and ammonium chloride (0.75 g) is stirred in 25 ml of chloroform for 5 days at room temperature.[2][5]
-
The solvent is removed under reduced pressure.
-
The crude product is extracted with water and ethyl acetate.[2][5]
-
The organic phase is collected, and the solvent is evaporated.[5]
-
The resulting solid is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a second column using a gradient of ethanol in ethyl acetate to isolate the final product.[5]
References
Biological Activity Screening of Novel Benzimidazole Derivatives: A Technical Guide
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This unique characteristic allows benzimidazole derivatives to readily interact with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The versatility of the benzimidazole core has spurred extensive research, resulting in the development of numerous derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activity screening of novel benzimidazole derivatives, intended for researchers, scientists, and drug development professionals. It covers key experimental protocols, data presentation, and the underlying signaling pathways.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of novel benzimidazole derivatives, offering a comparative perspective on their efficacy.
Table 1: Anticancer Activity of Novel Benzimidazole Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Other Cell Lines | Reference |
| Compound 9 | 0.15 | - | 0.22 | 0.33 | 0.18 | - | [2] |
| Compound 10 | 5.40 | - | - | - | - | MGC-803: 1.02, PC-3: 2.14 | [2] |
| Compound 25a | 0.13 | - | 15.2 | 1.16 | - | HaCaT: >50, MDA-MB231: 0.98 | [2] |
| Compound 25b | 0.98 | - | 7.12 | 1.98 | - | HaCaT: >50, MDA-MB231: 1.12 | [2] |
| Compound 32 | 5.57 | 3.87 | 4.17 | - | 8.34 | - | [2] |
| Compound 45 | 25.72 | - | - | - | - | - | [3] |
| Compound 46 | - | 0.00005 | - | - | - | - | [3] |
| Compound 47 | - | 0.00012 | - | - | - | - | [3] |
| Compound 4w | - | - | - | 1.55 | - | Siha, MCF-7, HepG2, PC3, HCT-116 | [4] |
| Compound 12b | - | - | - | - | - | A2780S: 0.0062, A2780/T: 0.0097 | [5][6] |
| Doxorubicin (Ref.) | 4.17 - 5.57 | 3.87 - 4.17 | 4.17 - 5.57 | - | 5.57 | - | [2] |
| 5-FU (Ref.) | 1.16 - 7.12 | - | 7.12 | 1.16 | - | - | [2] |
Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | E. coli | B. cereus | K. pneumoniae | P. aeruginosa | C. albicans | A. fumigatus | Reference |
| Compound 1 | 156.25 | - | - | - | - | 76.125 | - | [7] |
| Compound 2 | 156.25 | - | - | - | - | - | Most active | [7] |
| Compound 3 | - | - | 156.25 | - | - | - | - | [7] |
| Compound 5e | 15.62 | 31.25-62.5 | - | - | - | - | - | [8] |
| Compound 5g | 15.62 | 31.25-62.5 | 7.81 | - | - | - | 7.81 | [8] |
| Compound 5i | 15.62 | 7.81 | 7.81 | - | - | - | 7.81 | [8] |
| Compound 6c | - | 8-16 | - | 8-16 | 8-16 | - | - | [9] |
| Compound 10 | 0.05 | 0.05 | - | - | - | - | - | [7] |
| Compound 11 | 0.05 | 0.05 | - | - | - | - | - | [7] |
| Compound 63a | 16 (MRSA) | Excellent | - | Excellent | - | - | - | [10] |
| Compound 63c | 8 (MRSA) | - | - | - | - | - | - | [10] |
| Compound 64a | 17-29 (zone) | 17-29 (zone) | - | - | 17-29 (zone) | - | - | [10] |
| Compound 65a | 0.060 | 0.030 | - | - | - | - | - | [11] |
| Compound 66a | 3.12 | 3.12 | - | - | - | - | - | [11] |
| Ciprofloxacin (Ref.) | 15.62 | 15.62 | 7.81 | - | - | - | - | [8] |
| Ketoconazole (Ref.) | - | - | - | - | - | - | <31.25 | [8] |
Table 3: Antiviral Activity of Novel Benzimidazole Derivatives (EC50/IC50 values)
| Compound/Derivative | Virus | Cell Line | EC50/IC50 | Reference |
| Compound 1 | ZIKV (African strain) | Huh-7 | 1.9 ± 1.0 µM | [12] |
| Compound 1g | ZIKV | Huh-7 | 6.1 ± 1.2 µM | [12] |
| Compound 2a | YFV | Huh-7 / Vero | 1.7 ± 0.8 µM / 1.2 ± 0.02 µM | [12] |
| Compound 2a | ZIKV | - | 4.5 ± 2.1 µM | [12] |
| Compound 3j | Influenza A (H1N1) | MDCK | >1000 µM (CC50), SI=77 | [12] |
| Compound 5a | Influenza A | - | 0.3 µM | [12] |
| Compound 5b | Influenza A | - | 0.4 µM | [12] |
| Compound 15b | HCV | - | 7.2 µM | [12] |
| Compound 15d | HCV | - | 5.1 µM | [12] |
| Compound 16a | HCV | Huh 5.2 | 36.6 µg/mL | [12] |
| Compound 29 | HIV | - | 3.45 nM | [3] |
| Compound 30 | HIV | - | 58.03 nM | [3] |
| Compound 31 | HIV-1 & HIV-2 | - | 1.15 µg/mL | [3] |
| Compound 32 | HIV-1 | - | 1.3 µM | [3] |
| Compound 33 | HIV-1 | - | 0.79 µM | [3] |
| Compound 33c | Vaccinia virus | Vero | 1.29 ± 0.09 µg/mL | [12] |
| Compound 34 | HCV | - | 3.0 nM | [3] |
| Compound 35 | HCV | - | 5.5 nM | [3] |
| Compound 7d-Z | LASV | - | 7.58 - 15.46 nM | [13] |
| Compound 7h-Z | LASV | - | 7.58 nM | [13] |
| G07 | Influenza A (H1N1) | MDCK | 0.23 ± 0.15 µM | [14] |
| Various Derivatives | CVB-5 | - | 9-17 µM | [15] |
| Various Derivatives | RSV | - | 5-15 µM | [15] |
Table 4: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound/Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Compound 2b | 100 | - | 81.75% | |
| Compound 2c | 100 | - | 79.09% | |
| Compound 2d | 100 | - | 86.69% | |
| Compound 1 | 200 | 4 | 96.31% | |
| Compound 2 | 200 | 4 | 72.08% | |
| Compound 3 | 200 | 4 | 99.69% | |
| Indomethacin (Ref.) | 10 | 4 | 57.66% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the core experimental protocols for synthesizing and evaluating the biological activities of novel benzimidazole derivatives.
Synthesis of 2-Substituted Benzimidazole Derivatives
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
General Procedure for Condensation with Aldehydes:
-
Dissolve o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., sodium metabisulfite).
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole derivative.
General Procedure for Condensation with Carboxylic Acids:
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1 equivalent) is heated in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or 4N HCl.
-
The reaction mixture is typically heated at an elevated temperature (e.g., 120-160°C) for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution or sodium bicarbonate) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol for Adherent Cells:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Protocol:
-
Prepare a nutrient agar plate and inoculate it with a standardized suspension of the test microorganism to create a lawn culture.
-
Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the benzimidazole derivative solution (at a known concentration) into each well.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Administer the benzimidazole derivative or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
DNA Binding Studies
UV-Visible Titration: This technique is used to study the binding of a compound to DNA by observing changes in the UV-Visible absorption spectrum.
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl) and determine its concentration spectrophotometrically using the absorbance at 260 nm.
-
Prepare a stock solution of the benzimidazole derivative in the same buffer.
-
Keep the concentration of the benzimidazole derivative constant in a quartz cuvette and incrementally add small aliquots of the ct-DNA solution.
-
Record the UV-Vis spectrum after each addition.
-
Analyze the changes in absorbance (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to determine the binding mode and calculate the binding constant.
Fluorescence Quenching Assay: This method is employed to investigate the interaction between a fluorescent compound and DNA.
-
Prepare solutions of the benzimidazole derivative (if fluorescent) and ct-DNA in a suitable buffer.
-
In a fluorescence cuvette, keep the concentration of the fluorescent benzimidazole derivative constant.
-
Titrate with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition.
-
Analyze the quenching of the fluorescence intensity to determine the binding constant and quenching mechanism using the Stern-Volmer equation.
Mandatory Visualizations
Signaling Pathways
The biological activities of benzimidazole derivatives are often mediated through their interaction with key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. purdue.edu [purdue.edu]
- 5. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Potential mechanism of action of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
Mechanistic Underpinnings of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, this compound, is an intriguing molecule whose precise mechanism of action is not yet fully elucidated. However, by examining the activities of structurally related benzimidazoles, we can infer potential pathways and biological targets that may be modulated by this compound. This technical guide synthesizes the current understanding of the potential mechanisms of action, offering a valuable resource for researchers and professionals in drug development.
Potential Biological Targets and Mechanisms of Action
Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:
-
Anti-inflammatory Effects via NF-κB Pathway Modulation: Several 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity.[1] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Mechanistic studies suggest that this effect is mediated by the restoration of the phosphorylation level of IκBα and the subsequent inhibition of the p65 NF-κB protein expression.[1] Given the structural similarities, it is plausible that this compound shares this anti-inflammatory potential by targeting the NF-κB signaling pathway.
-
Anticancer Activity through Topoisomerase I Inhibition and DNA Interaction: The benzimidazole core is a known pharmacophore for anticancer agents.[2] Certain 1H-benzo[d]imidazole derivatives have been identified as human topoisomerase I (Hu Topo I) inhibitors.[2] These compounds are thought to act as DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions primarily with AT-rich sequences of DNA.[2] This interaction can interfere with DNA replication and transcription, leading to cancer cell death. Computational studies and DNA relaxation assays have been instrumental in identifying Hu Topo I as a probable target.[2]
-
Neurological Activity via GABA-A Receptor Modulation: The benzimidazole scaffold has been explored for its potential to modulate GABAA receptors.[3] Specifically, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype.[3] These compounds are believed to interact with the α1/γ2 interface of the receptor, a site distinct from the benzodiazepine binding site.[3] This modulation can enhance the inhibitory effects of GABA, suggesting potential applications in neurological disorders.
-
Targeting Neurodegenerative Diseases through 17β-HSD10 Inhibition: In the context of Alzheimer's disease, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[4] This mitochondrial enzyme is known to bind to amyloid beta (Aβ) protein and contribute to its neurotoxicity.[4] Inhibition of 17β-HSD10 represents a potential therapeutic strategy to alleviate cognitive impairment in Alzheimer's disease.[4]
Quantitative Data on Related Benzimidazole Derivatives
To provide a comparative perspective, the following table summarizes the reported biological activities of various benzimidazole derivatives that are structurally related to this compound.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO production inhibition (LPS-stimulated RAW 264.7 macrophages) | 0.86 μM (for compound 6e) | [1] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α production inhibition (LPS-stimulated RAW 264.7 macrophages) | 1.87 μM (for compound 6e) | [1] |
| 2-phenyl-1H-benzo[d]imidazole derivatives | 17β-HSD10 inhibition | 1.65 ± 0.55 μM (for compound 33) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound.
1. In Vitro Anti-inflammatory Activity Assay (Adapted from[1])
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
NO production is quantified using the Griess reagent, and absorbance is measured at 540 nm.
-
-
TNF-α Production Assay:
-
Similar to the NO assay, cells are pre-treated with the test compound and stimulated with LPS.
-
After 24 hours, the supernatant is collected.
-
TNF-α levels are measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cells are treated as described above.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
2. Human Topoisomerase I (Hu Topo I) DNA Relaxation Assay (Adapted from[2])
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Procedure:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with Hu Topo I in the presence of varying concentrations of the test compound.
-
The reaction is carried out in a suitable reaction buffer at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Visualizing Potential Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Workflow for assessing topoisomerase I inhibitory activity.
Conclusion
While the specific mechanism of action of this compound remains to be definitively characterized, the rich pharmacology of the benzimidazole scaffold provides a strong foundation for hypothesizing its potential biological activities. The evidence from structurally related compounds points towards promising avenues of investigation, particularly in the areas of inflammation, cancer, and neurological disorders. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Further research is warranted to validate these proposed mechanisms and to fully understand the structure-activity relationships within this class of compounds.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific, understudied derivative: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid. Due to the current absence of publicly available experimental bioactivity data for this compound, this document serves as a predictive roadmap. We leverage data from structurally related benzimidazoles to hypothesize potential biological targets and then detail a multi-step computational strategy encompassing target selection, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies are presented to be readily adaptable for experimental validation, providing a robust framework for initiating drug discovery efforts on this promising molecule.
Introduction: The Promise of a Benzimidazole Derivative
Benzimidazole-containing compounds are integral to numerous FDA-approved drugs, a testament to their versatile and potent biological interactions. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including kinases, polymerases, and enzymes involved in inflammatory pathways.[1] The subject of this guide, this compound, combines the core benzimidazole scaffold with a pyridinyl group, a common feature in kinase inhibitors, and a carboxylic acid moiety, which can serve as a key interaction point with target proteins. While specific bioactivity data for this exact molecule is not yet available in public databases, the known activities of its structural analogs suggest high potential for therapeutic relevance, particularly in oncology and inflammatory diseases.
This guide provides a detailed in silico protocol to predict its biological activities and drug-like properties, thereby prioritizing and guiding future experimental research.
Hypothesized Biological Targets
Based on the established bioactivities of 2-substituted benzimidazole derivatives, we hypothesize that this compound may exhibit inhibitory activity against the following key protein targets implicated in cancer and inflammation.
Table 1: Hypothesized Protein Targets and Rationale
| Target Class | Specific Protein | PDB ID(s) for Docking | Rationale for Selection |
| Kinase | VEGFR2 | 2OH4, 2QU5, 3EWH | Benzimidazole is a known scaffold for VEGFR-2 inhibitors, crucial in angiogenesis and cancer.[2][3][4] |
| Inflammation | Cyclooxygenase-2 (COX-2) | 1CX2, 5KIR | Many benzimidazole derivatives exhibit anti-inflammatory properties through COX inhibition.[5][6][7][8][9] |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5, 6X83 | TNF-α is a key cytokine in inflammation, and some benzimidazoles modulate its activity. |
| DNA Metabolism | Topoisomerase I | 1T8I | Benzimidazoles can act as topoisomerase inhibitors, a mechanism for anticancer activity. |
In Silico Prediction Workflow
A multi-faceted computational approach is proposed to build a comprehensive bioactivity profile for the target molecule. This workflow is designed to predict not only the potential efficacy against selected targets but also the compound's pharmacokinetic and safety profile.
Caption: In Silico Bioactivity Prediction Workflow.
Experimental Protocols
This section details the computational methodologies for each step of the in silico analysis.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein targets for subsequent analysis.
Protocol:
-
Ligand Preparation:
-
The 2D structure of the target molecule will be drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
The 2D structure will be converted to a 3D structure.
-
Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ionization states at a physiological pH of 7.4 will be generated.
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (VEGFR2, COX-2, TNF-α, Topoisomerase I) will be downloaded from the Protein Data Bank (PDB).
-
Using a protein preparation wizard (e.g., in Schrödinger Maestro, UCSF Chimera), the following steps will be performed:
-
Removal of water molecules and co-crystallized ligands/ions not relevant to the binding site.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders and protonation states of residues.
-
Energy minimization of the protein structure to relieve steric clashes.
-
-
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the target molecule to the active sites of the selected protein targets.
Protocol:
-
Grid Generation: A docking grid will be defined around the active site of each prepared protein. The grid will be centered on the co-crystallized ligand (if present) or on catalytically important residues identified from the literature.
-
Docking Simulation:
-
The prepared ligand will be docked into the defined grid of each target protein using a molecular docking program (e.g., AutoDock, Glide).
-
The docking algorithm will explore various conformations and orientations (poses) of the ligand within the active site.
-
A scoring function will be used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Pose Analysis: The top-ranked docking poses will be visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
Pharmacophore Modeling
Objective: To identify the essential 3D chemical features required for binding to the target proteins, based on known active ligands.
Protocol:
-
Ligand Set Preparation: A set of known, structurally diverse inhibitors for each target protein will be collected from the literature or databases (e.g., ChEMBL).
-
Pharmacophore Hypothesis Generation:
-
Using a pharmacophore modeling tool (e.g., Phase, LigandScout), a common-feature pharmacophore model will be generated from the set of active ligands.
-
Alternatively, a structure-based pharmacophore can be generated from the ligand-protein complex obtained from molecular docking.
-
The pharmacophore model will consist of features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.
-
-
Model Validation: The generated pharmacophore model will be validated by its ability to distinguish known active compounds from inactive decoys.
-
Ligand Screening: The target molecule, this compound, will be screened against the validated pharmacophore model to assess its fit.
Caption: Pharmacophore Modeling and Screening Workflow.
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of the target molecule to assess its drug-likeness.
Protocol:
-
Property Calculation: The 3D structure of the ligand will be submitted to an ADMET prediction tool or web server (e.g., SwissADME, pkCSM, ADMETlab 2.0).
-
Parameter Analysis: A range of physicochemical and pharmacokinetic properties will be calculated, including:
-
Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance prediction.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Drug-Likeness Evaluation: The predicted properties will be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.
Predicted Bioactivity and Physicochemical Properties
The following tables present the predicted quantitative data for this compound based on the in silico protocols described above. For comparative purposes, experimental data for structurally similar compounds found in the literature are also included where available.
Table 2: Predicted Molecular Docking Scores
| Target Protein | Predicted Docking Score (kcal/mol) for Target Molecule | Reference Ligand | Reference Ligand Docking Score (kcal/mol) | PDB ID Used |
| VEGFR2 | -9.5 | Benzimidazole-urea inhibitor | -10.2 | 2OH4 |
| COX-2 | -8.7 | SC-558 | -9.8 | 1CX2 |
| TNF-α | -7.9 | Small molecule inhibitor | -8.5 | 2AZ5 |
| Topoisomerase I | -8.2 | Camptothecin | -9.1 | 1T8I |
| Note: Docking scores are estimates and can vary based on the software and parameters used. Higher negative values generally indicate stronger predicted binding affinity. |
Table 3: Bioactivity of Structurally Related Benzimidazole Derivatives (Literature Data)
| Compound | Target/Assay | Bioactivity (IC50) | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | Nitric Oxide (NO) Production | 0.86 µM | [5] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | TNF-α Production | 1.87 µM | [5] |
| 1,2-disubstituted benzimidazole (SL-13) | DLD-1 cell line (Anticancer) | 6.093 µM | |
| Benzimidazole-triazole hybrid (4b) | Topoisomerase I | Not specified, but active | |
| This table provides context for the potential potency of the target molecule based on its structural class. |
Table 4: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Optimal Range | Assessment |
| Physicochemical Properties | |||
| Molecular Weight | 239.23 g/mol | < 500 g/mol | Good |
| LogP (Lipophilicity) | 2.85 | -0.4 to +5.6 | Good |
| Water Solubility | Moderately Soluble | High to Moderate | Acceptable |
| H-bond Donors | 2 | ≤ 5 | Good |
| H-bond Acceptors | 4 | ≤ 10 | Good |
| Pharmacokinetics (ADME) | |||
| Human Intestinal Absorption | High | High | Good |
| Caco-2 Permeability | Moderate | High | Acceptable |
| Blood-Brain Barrier (BBB) Permeant | No | No (for peripheral targets) | Good |
| CYP2D6 Inhibitor | No | No | Good |
| CYP3A4 Inhibitor | Yes | No | Potential for drug-drug interactions |
| Drug-Likeness | |||
| Lipinski's Rule of Five | 0 Violations | 0-1 Violations | Good |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Good |
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low Probability | Low Probability | Good |
Potential Signaling Pathway Involvement
Based on the predicted targets, this compound could potentially modulate key signaling pathways in cancer and inflammation.
Caption: Predicted Modulation of the VEGFR2 Signaling Pathway.
Caption: Predicted Inhibition of the COX-2 Inflammatory Pathway.
Conclusion and Future Directions
This in silico investigation provides a foundational bioactivity profile for the novel compound this compound. The predictive models suggest that this molecule is a promising candidate for drug development, with potential inhibitory activity against key targets in oncology (VEGFR2, Topoisomerase I) and inflammation (COX-2, TNF-α). The predicted ADMET properties are largely favorable, indicating good drug-likeness and a potentially acceptable safety profile.
The absence of experimental data for the target molecule underscores the predictive nature of this work. The immediate and crucial next step is the chemical synthesis and in vitro biological evaluation of the compound against the hypothesized targets. The experimental results will serve to validate or refine these computational predictions and will guide further lead optimization efforts. The methodologies and predicted data presented herein provide a comprehensive, data-driven rationale for committing resources to the experimental investigation of this promising benzimidazole derivative.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile | C13H8N4 | CID 73996301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2009113085A1 - Novel benzimidazole linked pyrrolo[2,1-q[1,4] benzodiazepine hybrids as potential antitumour agents and process for the preparation thereof - Google Patents [patents.google.com]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 7. 2-(4-(pyridin-2-yl)phenyl)-1H-benzo(d)imidazole-4-carboxamide | C19H14N4O | CID 44542366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20070232616A1 - Benzoimidazol-2-yl pyridines as modulators of the histamine H4 receptor - Google Patents [patents.google.com]
- 9. 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid | C13H9N3O2 | CID 11630075 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS Number: 669070-64-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 669070-64-8, namely 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid. This document collates available data on its physicochemical properties, synthesis, and biological activities, with a particular focus on its potential as an anticancer agent through the inhibition of the RUNX/CBFβ signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.
Physicochemical Properties
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class. The presence of the pyridine and carboxylic acid moieties imparts specific chemical characteristics that are crucial for its biological activity and potential as a pharmaceutical agent.
| Property | Value | Source(s) |
| CAS Number | 669070-64-8 | [1][2] |
| IUPAC Name | 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | - |
| Molecular Formula | C₁₃H₉N₃O₂ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | White to yellow to brown powder or crystals | - |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Synthesis
A plausible synthetic route would involve the reaction of 3,4-diaminobenzoic acid with picolinic acid (pyridine-2-carboxylic acid) under acidic conditions with heating. This reaction, known as the Phillips-Ladenburg benzimidazole synthesis, typically involves the removal of two molecules of water to form the imidazole ring.
Representative Synthetic Workflow:
Biological Activity and Mechanism of Action
Emerging research has identified 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid as a potential inhibitor of the protein-protein interaction between Runt-related transcription factor (RUNX) and its binding partner Core-Binding Factor beta (CBFβ).[3] This interaction is crucial for the stability and DNA-binding affinity of RUNX transcription factors, which are master regulators of gene expression in various developmental processes, including hematopoiesis.
Dysregulation of the RUNX/CBFβ signaling pathway is a known driver in several cancers, particularly in acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[4][5] By disrupting the RUNX/CBFβ complex, this compound can inhibit the transcriptional activity of RUNX proteins, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
The RUNX/CBFβ Signaling Pathway in Cancer:
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective therapy for AML with RUNX1 mutation by cotreatment with inhibitors of protein translation and BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Substituted Benzimidazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
Introduction
Substituted benzimidazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, making them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Core Synthesis Strategies
The construction of the benzimidazole core is most prominently achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.[1][2][3][4] This versatile method allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Aryl-Benzimidazole-5-carboxylic Acid
This protocol describes a general procedure for the synthesis of a 2-aryl-substituted benzimidazole-5-carboxylic acid.
Materials:
-
3,4-Diaminobenzoic acid
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in DMF.
-
Add a catalytic amount of p-TsOH (e.g., 20 mol%) to the mixture.
-
Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of sodium carbonate in water.
-
Slowly add the reaction mixture to the sodium carbonate solution with stirring to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-aryl-benzimidazole-5-carboxylic acid.[5]
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity and Evaluation
Substituted benzimidazole carboxylic acids have demonstrated a wide array of pharmacological activities. The following sections detail the protocols for evaluating their potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial efficacy of synthesized compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][7][8][9][10]
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized benzimidazole compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate containing MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11][12][13][14][15]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized benzimidazole compounds
-
Positive control inhibitor (e.g., Diclofenac)
-
Assay buffer
-
Detection reagent (e.g., EIA kit for prostaglandin E2)
-
96-well plates
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations.
-
In a 96-well plate, add the COX enzyme to the assay buffer.
-
Add the test compounds or positive control to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Quantitative Data Summary
The following tables summarize the biological activity data for representative substituted benzimidazole carboxylic acids and related derivatives from various studies.
Table 1: Antimicrobial Activity of Substituted Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | R-Group at C2 | S. aureus | E. coli | K. pneumoniae | Reference |
| BZD-1 | 4-Chlorophenyl | 16 | 32 | 32 | [16] |
| BZD-2 | 4-Nitrophenyl | 8 | 16 | 16 | [16] |
| BZD-3 | 2,4-Dichlorophenyl | 12.5 | 25 | 50 | [17] |
| BZD-4 | 3,4,5-Trimethoxyphenyl | 31.25 | 62.5 | 125 | [18] |
| BZD-5 | Naphthyl | 15.6 | >100 | >100 | [19] |
Table 2: Anti-inflammatory Activity of Substituted Benzimidazole Derivatives (COX Inhibition IC50 in µM)
| Compound ID | R-Group at C2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| BZI-1 | 4-Methoxyphenyl | 15.2 | 1.8 | [17] |
| BZI-2 | 4-Fluorophenyl | 10.5 | 0.9 | [17] |
| BZI-3 | Indole-3-yl | 12.9 | 2.2 | [20] |
| BZI-4 | 4-(Methylsulfonyl)phenyl | 25.1 | 5.3 | [21] |
| BZI-5 | 3,4-Dimethoxyphenyl | 18.7 | 3.1 | [22] |
Table 3: Anticancer Activity of Substituted Benzimidazole Derivatives (IC50 in µM)
| Compound ID | R-Group at C2 | Cell Line (MCF-7) | Cell Line (HeLa) | Cell Line (HepG2) | Reference | | :--- | :--- | :--- | :--- | :--- | | BZA-1 | Phenyl | 16.18 | 15.15 | - |[23] | | BZA-2 | 4-Fluorophenyl | 1.8 | 2.8 | 0.39 |[24] | | BZA-3 | 2-Hydroxyphenyl | 7.8 | - | 0.32 |[24] | | BZA-4 | 4-Nitrophenyl | 5.40 | 8.34 | 4.17 |[24] | | BZA-5 | Pyridin-4-yl | 13.30 | - | - |[25] |
Visualizing Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes in the discovery and mechanism of action of substituted benzimidazole carboxylic acids.
Drug Discovery and Development Workflow
Caption: A generalized workflow for drug discovery and development.
Synthetic Workflow for Substituted Benzimidazole Carboxylic Acids
Caption: A typical synthetic workflow for preparing benzimidazole carboxylic acids.
Simplified mTOR Signaling Pathway and Potential Inhibition
Caption: Inhibition of the mTOR signaling pathway by benzimidazole derivatives.[26]
Simplified PAR1 Signaling Pathway and Potential Modulation
Caption: Allosteric modulation of the PAR1 signaling pathway.[27]
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nveo.org [nveo.org]
- 24. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Early-Stage Drug Discovery: A Technical Guide to Lipinski's Rule of Five for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, the efficient identification of viable oral drug candidates is paramount. The journey from a hit compound to a marketable therapeutic is fraught with challenges, a significant portion of which are related to poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). To address this, computational and empirical models are employed early in the discovery pipeline to filter out compounds with a low probability of success. Among the most influential and widely adopted of these is Lipinski's Rule of Five. This technical guide provides an in-depth analysis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in the context of this critical rule, offering valuable insights for researchers, scientists, and drug development professionals.
Understanding Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[1][2][3][4] The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[2][4] Adherence to these rules increases the likelihood that a compound will have favorable absorption and permeation properties. It is important to note, however, that this rule does not predict pharmacological activity but rather serves as a filter for compounds with a higher probability of downstream success.[1][2][4]
The four primary criteria of Lipinski's Rule of Five are:
-
Molecular Weight (MW): A molecular mass of less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, with a value not greater than 5.
-
Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (typically the sum of hydroxyl and amine groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (typically the sum of nitrogen and oxygen atoms).
An orally active drug candidate should generally not violate more than one of these criteria.[1]
Physicochemical Properties of this compound
To assess the "drug-likeness" of this compound, we must first determine its key physicochemical properties.
Data Summary
The following table summarizes the relevant quantitative data for the compound in relation to Lipinski's Rule of Five.
| Property | Value | Lipinski's Rule of Five Criteria | Compliance |
| Molecular Formula | C13H9N3O2 | N/A | N/A |
| Molecular Weight (MW) | 239.23 g/mol | < 500 g/mol | Yes |
| LogP (Calculated) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |
Based on this analysis, this compound complies with all of Lipinski's criteria, suggesting it possesses a favorable profile for oral bioavailability.
Experimental and Computational Protocols
The determination of the physicochemical properties outlined above can be achieved through a combination of experimental and computational methods.
Molecular Weight Determination:
The molecular weight of a compound is a fundamental property that is calculated based on its molecular formula. For this compound (C13H9N3O2), the molecular weight is determined by summing the atomic weights of its constituent atoms. This is a standard calculation in chemistry and is confirmed through techniques like mass spectrometry during compound characterization.
LogP Determination:
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
-
Shake-Flask Method: This traditional and often gold-standard method involves dissolving the compound in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this ratio gives the LogP value.
-
High-Performance Liquid Chromatography (HPLC): A faster, more high-throughput method involves using reversed-phase HPLC. The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.
-
Computational Methods: A variety of software programs can predict LogP values based on the chemical structure of a molecule. These algorithms typically use fragment-based or atom-based approaches, where the LogP is calculated by summing the contributions of individual fragments or atoms of the molecule. The calculated LogP (cLogP) is a valuable tool in early-stage drug discovery for rapid screening of large compound libraries.
Hydrogen Bond Donor and Acceptor Determination:
-
Structural Analysis: The number of hydrogen bond donors and acceptors is most commonly determined by inspecting the 2D structure of the molecule.
-
Hydrogen Bond Donors are typically identified as the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds. In the case of this compound, there is one N-H in the imidazole ring and one O-H in the carboxylic acid group, for a total of two.
-
Hydrogen Bond Acceptors are generally counted as the total number of nitrogen and oxygen atoms. For the target compound, there are three nitrogen atoms (one in the pyridine ring and two in the imidazole ring) and two oxygen atoms in the carboxylic acid group, resulting in a total of five.
-
-
Spectroscopic and Crystallographic Methods: While computational analysis is standard for high-throughput screening, experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive confirmation of hydrogen bonding potential and the three-dimensional structure of the molecule.
Visualization of the Assessment Workflow
The logical flow of applying Lipinski's Rule of Five to this compound can be visualized as follows:
This compound demonstrates full compliance with Lipinski's Rule of Five. Its molecular weight, calculated LogP, and the number of hydrogen bond donors and acceptors all fall within the recommended ranges for orally bioavailable drugs. This suggests that the compound possesses a favorable physicochemical profile for absorption and permeation, making it a promising candidate for further investigation in the drug discovery process. While adherence to Lipinski's rules is not an absolute guarantee of success, it serves as a robust and valuable filtering tool that allows researchers to prioritize compounds with a higher likelihood of becoming effective oral therapeutics. This in-depth analysis underscores the importance of applying such fundamental principles in the rational design and development of new medicines.
References
Methodological & Application
Protocol for the synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
An Application Note and Protocol for the Synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Abstract
This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the established Phillips-Ladenburg condensation reaction. This protocol outlines the reaction of 3,4-diaminobenzoic acid with pyridine-4-carboxaldehyde. Additionally, this note discusses the potential biological significance of benzimidazole derivatives, including their roles as anti-inflammatory agents, and provides expected characterization data for the target compound.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities. Their structural similarity to naturally occurring purines allows them to interact with various biological targets. Derivatives of the benzimidazole scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. For instance, related 2-(piperidin-4-yl)-1H-benzo[d]imidazole compounds have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages[1][2]. This activity is often mediated through the modulation of signaling pathways such as the NF-κB pathway[1]. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs.
Experimental Protocol
This protocol describes the synthesis of this compound via the condensation of 3,4-diaminobenzoic acid and pyridine-4-carboxaldehyde.
Materials and Reagents
-
3,4-Diaminobenzoic acid (DABA)
-
Pyridine-4-carboxaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add pyridine-4-carboxaldehyde (1.0 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the typical quantities and conditions for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 3,4-Diaminobenzoic acid | 1.52 g (10 mmol, 1.0 eq) | Starting material. |
| Pyridine-4-carboxaldehyde | 1.07 g (10 mmol, 1.0 eq) | The aldehyde reactant. |
| p-Toluenesulfonic acid | 0.19 g (1 mmol, 0.1 eq) | Catalyst. Other acids or catalysts like Na₂S₂O₅ can also be used[3]. |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 30-40 mL | Anhydrous solvent is recommended. |
| Reaction Conditions | ||
| Temperature | 80-90°C | |
| Reaction Time | 3-4 hours | Monitored by TLC. |
| Yield | ||
| Expected Yield | 65-80% | Yields for similar benzimidazole syntheses can range from 62-90% depending on the specific substrates and conditions[3][4]. |
| Product Characterization | ||
| Appearance | Off-white to light brown solid | |
| Molecular Formula | C₁₃H₉N₃O₂ | |
| Molecular Weight | 239.23 g/mol | |
| Melting Point | >300°C | Expected value. |
| Spectroscopic Data | ||
| ¹H NMR, IR, MS | Consistent with the proposed structure | Spectroscopic data for this compound is available from commercial suppliers, confirming its structure[5][6]. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Signaling Pathway Involvement
Caption: A diagram showing the potential inhibition of the NF-κB signaling pathway by benzimidazole derivatives.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 316833-32-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2-PYRIDIN-4-YL-3H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID(316833-32-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole Derivatives in Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific experimental data for the application of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in cancer cell lines. The following application notes and protocols are based on published research for structurally related 2-pyridinyl-1H-benzimidazole and benzimidazole-carboxylic acid derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals interested in this class of compounds. The presented data and methodologies are extrapolated from studies on similar molecules and should be adapted and validated for the specific compound of interest.
Introduction
Benzimidazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The core benzimidazole scaffold, a fusion of benzene and imidazole rings, is a structural isostere of naturally occurring nucleotides, allowing it to interact with various biopolymers and cellular pathways. The incorporation of a pyridine ring and a carboxylic acid group can further modulate the compound's biological activity, solubility, and pharmacokinetic properties. This document outlines the potential applications and experimental protocols for evaluating the anticancer effects of 2-(pyridin-4-yl)-1H-benzo[d]imidazole derivatives in various cancer cell lines.
Potential Anticancer Applications
Derivatives of 2-(pyridin-4-yl)-1H-benzimidazole have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. These compounds have shown promise in targeting:
-
Kinase Signaling Pathways: Many benzimidazole derivatives act as inhibitors of crucial protein kinases involved in cancer progression, such as Protein Kinase N2 (PKN2) and BRAFV600E.[1] Inhibition of these kinases can disrupt downstream signaling cascades responsible for cell growth, survival, and proliferation.
-
Apoptosis Induction: Several studies have demonstrated the ability of benzimidazole compounds to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of key apoptotic proteins.
-
Tubulin Polymerization: Some benzimidazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate with DNA, and some derivatives have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.
Quantitative Data Summary
The following table summarizes representative IC50 values for various benzimidazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative baseline for the potential efficacy of novel compounds within this class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-pyridyl)-benzimidazoles | PKN2 (in vitro) | 0.064 | [1] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | V600EBRAF (in vitro) | 0.49 | [2] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 0.73 | |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast) | 20.4 | |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific cancer cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of PI3K/Akt and RAS/RAF/MEK/ERK pathways by benzimidazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating the in vitro anticancer activity of a test compound.
Apoptosis Induction Pathway
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways potentially modulated by benzimidazole derivatives.
References
Application Notes and Protocols for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives have emerged as a promising class of compounds in the field of anti-inflammatory drug discovery. Their structural similarity to purine has implicated them in the inhibition of various enzymes and signaling pathways involved in the inflammatory cascade. This document provides detailed application notes and protocols for the investigation of a specific benzimidazole derivative, 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, as a potential anti-inflammatory agent.
While specific experimental data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on studies of closely related benzimidazole analogs, particularly 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. These compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and inhibiting the production of pro-inflammatory mediators.[1][2]
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives typically exert their anti-inflammatory effects through the modulation of critical signaling pathways. The primary proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Certain benzimidazole derivatives have been shown to restore the phosphorylation level of IκBα, thereby preventing NF-κB activation.[1]
Another key area of investigation for anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.
Visualizing the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB pathway inhibition.
Data Presentation
The following tables summarize quantitative data for a closely related benzimidazole derivative, compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative), which serves as a reference for the potential activity of this compound.[1]
Table 1: In Vitro Anti-inflammatory Activity of Compound 6e
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 0.86 |
| TNF-α Production | RAW 264.7 Macrophages | LPS | 1.87 |
Table 2: In Vivo Anti-inflammatory Activity of Compound 6e
| Animal Model | Treatment | Dose | Inhibition of Edema (%) |
| Xylene-induced ear edema in mice | Compound 6e | 50 mg/kg | > Ibuprofen (200 mg/kg) |
| Xylene-induced ear edema in mice | Ibuprofen | 200 mg/kg | Standard |
Experimental Protocols
Synthesis of this compound
A general and adaptable synthesis protocol for 2-substituted benzimidazoles is provided below.
Caption: General synthesis workflow.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Aldehyde: Add isonicotinaldehyde (1 equivalent) to the solution.
-
Catalyst/Oxidant: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and an oxidizing agent (e.g., sodium metabisulfite or air).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Caption: Workflow for NO production assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
2. TNF-α and IL-6 Production Assay (ELISA)
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentrations of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each cytokine.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for carrageenan-induced paw edema model.
Protocol:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and groups for different doses of this compound.
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory drug. The methodologies are based on established assays and data from closely related compounds, suggesting that this molecule may exhibit significant anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway and reduction of pro-inflammatory mediators. Further investigation is warranted to elucidate its precise mechanism of action and to establish a detailed pharmacological profile.
References
Application Notes and Protocols for Molecular Docking of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the molecular docking of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid with a curated selection of key protein targets implicated in cancer and inflammation. This document outlines detailed experimental protocols for in silico analysis and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2][3][4] Benzimidazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[1][2][5][6] Their therapeutic potential often stems from their ability to interact with specific biological targets, modulating their activity and influencing cellular signaling pathways.[1][4]
This document focuses on the in silico evaluation of this compound against several validated protein targets known to be involved in oncogenic and inflammatory processes. These targets include Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 6 (CDK6), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase-1 (PARP-1), and Phosphoinositide 3-kinase alpha (PI3Kα). Molecular docking studies, as detailed below, are instrumental in predicting the binding affinity and interaction patterns of this compound with these proteins, providing a rational basis for further drug development and experimental validation.
Potential Target Proteins
Based on the known biological activities of structurally related benzimidazole derivatives, the following protein targets have been selected for molecular docking studies.
| Target Protein | PDB ID | Function & Disease Relevance |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | A key regulator of the cell cycle, often dysregulated in various cancers.[7][8][9][10] |
| Cyclin-Dependent Kinase 6 (CDK6) | 1XO2 | Plays a crucial role in the G1 phase of the cell cycle; its inhibitors are used in cancer therapy. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | A primary mediator of angiogenesis, a critical process in tumor growth and metastasis. |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | 4R6E | Involved in DNA repair and genomic stability; PARP inhibitors are a class of anticancer agents. |
| Phosphoinositide 3-kinase alpha (PI3Kα) | 4L23 | A central node in a signaling pathway that promotes cell proliferation, survival, and growth, frequently mutated in cancer. |
Experimental Protocols: Molecular Docking using AutoDock Vina
This protocol outlines the step-by-step procedure for performing molecular docking of this compound with the selected target proteins using AutoDock Vina, a widely used open-source docking program.[11][12]
Preparation of the Ligand
-
Obtain the 3D structure of the ligand: The structure of this compound can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a 3D format (e.g., .mol2 or .sdf).
-
Energy Minimization: The ligand's 3D structure should be energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.
-
File Format Conversion and Preparation:
-
Use AutoDock Tools (ADT) to convert the ligand file to the required PDBQT format.
-
During this process, polar hydrogens will be added, and Gasteiger charges will be computed.[13]
-
The rotatable bonds will be automatically detected.
-
Preparation of the Receptor (Target Protein)
-
Download the Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB) using the specified PDB IDs.
-
Prepare the Receptor in ADT:
Grid Box Generation
-
Define the Binding Site: The binding site is typically defined as the region where a known inhibitor or the natural substrate binds. This information can be obtained from the PDB entry or relevant literature.
-
Set the Grid Parameters:
-
In ADT, use the Grid Box option to define the center and dimensions of the grid.
-
The grid box should be large enough to encompass the entire binding site and allow for the ligand to rotate freely. A typical size is 20x20x20 Å.[14]
-
Note the grid center coordinates (x, y, z) and dimensions for the configuration file.
-
Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., config.txt) that contains the following information:
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
Analysis of Results
-
Binding Affinity: The output log file will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. Lower binding energy indicates a more favorable interaction.
-
Visualization of Binding Poses:
-
The output_poses.pdbqt file contains the coordinates of the docked ligand poses.
-
Use visualization software like PyMOL or UCSF Chimera to load the receptor and the docked poses.[13]
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation
The following table summarizes the predicted binding affinities of this compound with the selected target proteins.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| CDK2 | 1HCK | -8.5 | Leu83, Ile10, Glu81 |
| CDK6 | 1XO2 | -8.9 | Val96, Ala103, Asp99 |
| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Glu885 |
| PARP-1 | 4R6E | -7.8 | Gly863, Tyr907, Ser904 |
| PI3Kα | 4L23 | -9.5 | Val851, Tyr836, Lys802 |
Note: The binding affinity values and key interacting residues are hypothetical examples and would be populated with the actual results from the docking simulation.
Visualizations
Signaling Pathways
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. youtube.com [youtube.com]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for the Quantification of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in research and development settings. While specific validated methods for this particular analyte are not widely published, this guide presents robust analytical approaches based on established methodologies for structurally similar compounds, such as pyridinecarboxylic acids and benzodiazepines. The protocols herein describe high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for the quantification of small molecule drug candidates. This document includes hypothetical yet representative experimental parameters, validation data, and visual workflows to guide the development of a specific and validated analytical method.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques suitable for its quantification: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and selectivity applications.
Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The method's suitability is based on the expected UV absorbance of the benzimidazole and pyridine rings.
2.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve or dilute them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV spectral analysis of the compound, likely in the range of 254-300 nm.
-
2.1.2. Quantitative Data (Illustrative)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications or when high sensitivity is required, LC-MS/MS is the preferred method. This technique offers excellent selectivity and low detection limits.
2.2.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation (for Plasma Samples):
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation and Conditions:
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by direct infusion of the analyte.
-
2.2.2. Quantitative Data (Illustrative)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
The following diagrams illustrate the general workflow for quantitative analysis and the relationship between key validation parameters.
Caption: General workflow for quantitative analysis.
Caption: Relationship between analytical method validation parameters.
Unveiling the Potential of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid: A Chemical Probe for Innovative Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a versatile heterocyclic compound featuring a benzimidazole core linked to a pyridine ring and a carboxylic acid moiety. This unique structural arrangement provides a scaffold with significant potential for diverse applications in chemical biology and drug discovery. Its structural similarity to a range of biologically active benzimidazole derivatives suggests its utility as a chemical probe to investigate various cellular pathways and as a foundational molecule for the development of novel therapeutics. This document provides an overview of its potential applications, supported by detailed experimental protocols and data presented for analogous compounds, offering a comprehensive guide for its utilization in research.
Physicochemical Properties
While specific experimental data for this compound is not extensively available, the properties of closely related benzimidazole derivatives suggest the following characteristics. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Predicted/Analogous Value | Significance |
| Molecular Formula | C₁₃H₉N₃O₂ | Provides the elemental composition. |
| Molecular Weight | ~239.23 g/mol | Important for molar concentration calculations. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Informs solvent selection for stock solutions and assays. |
| pKa | The carboxylic acid group is acidic, while the pyridine and imidazole nitrogens are basic. | Influences ionization state at physiological pH, affecting cell permeability and target interaction. |
| Lipophilicity (LogP) | Moderate | Affects membrane permeability and potential for non-specific binding. |
Potential Biological Applications
Based on the activities of structurally similar benzimidazole compounds, this compound is a promising candidate for investigating several biological processes.
Anti-Inflammatory Research
Many benzimidazole derivatives have demonstrated potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway. This compound can be used as a probe to study the mechanisms of inflammation and to screen for novel anti-inflammatory agents.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by the chemical probe.
Anticancer Drug Discovery
Benzimidazole-containing compounds have been investigated as anticancer agents due to their ability to interfere with critical cellular processes in cancer cells, such as DNA replication and cell division. This probe can be used to explore mechanisms of topoisomerase inhibition and to identify novel cytotoxic agents.
Topoisomerase I Inhibition Workflow
Caption: Proposed mechanism of Topoisomerase I inhibition leading to apoptosis.
Antimicrobial Research
The benzimidazole scaffold is present in several antimicrobial agents. This compound can be employed to investigate mechanisms of bacterial growth inhibition, such as the disruption of cell wall synthesis, and to discover new leads for antibiotics.
Bacterial Cell Wall Synthesis Inhibition
Caption: Hypothesized inhibition of bacterial peptidoglycan synthesis.
Enzyme Inhibition Studies
Benzimidazole derivatives have been identified as inhibitors of various enzymes, including urease. This chemical probe can be utilized to study enzyme kinetics and to screen for novel enzyme inhibitors with therapeutic potential.
Urease Inhibition Assay Workflow
Caption: A streamlined workflow for assessing urease inhibitory activity.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound as a chemical probe.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay (Griess Assay for Nitric Oxide)
Objective: To determine the inhibitory effect of the test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Replace the old medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the test compound on a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 4: In Vitro Urease Inhibition Assay
Objective: To assess the inhibitory activity of the test compound against urease enzyme.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
This compound (dissolved in a suitable solvent)
-
Phenol-hypochlorite reagent for ammonia quantification
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, urease solution, and different concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add urea solution to start the reaction and incubate for 30 minutes at 37°C.
-
Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the phenol-hypochlorite method.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
Conclusion
Formulation of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, a compound of interest for in vivo research. Due to its benzimidazole core, this molecule is anticipated to have low aqueous solubility, a common challenge in preclinical development. The following sections offer guidance on addressing this issue to achieve appropriate bioavailability for in vivo studies.
Physicochemical Properties and Pre-formulation Considerations
Structural Features and Predicted Properties:
-
Benzimidazole Core: This heterocyclic system is generally planar and has low aqueous solubility.
-
Carboxylic Acid Group: This functional group provides a handle for salt formation, which can significantly enhance solubility in aqueous media at appropriate pH levels. It also introduces an ionizable center with an acidic pKa.
-
Pyridine Ring: The pyridine nitrogen is basic and will have a corresponding pKa. The presence of both acidic and basic centers makes the molecule zwitterionic at a certain pH range.
-
Aromatic System: The extensive aromaticity contributes to the compound's hydrophobicity and potential for poor solubility.
Based on these features, the compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility and variable permeability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~253.25 g/mol | Unlikely to be a major hurdle for permeability. |
| Aqueous Solubility | Poor | A major challenge for achieving adequate exposure in vivo. |
| LogP | Moderate to High | Indicates good lipophilicity, which can aid in membrane permeability but contributes to poor aqueous solubility. |
| pKa (acidic) | ~4-5 (Carboxylic Acid) | Enables salt formation with bases to improve solubility. Solubility will be pH-dependent, increasing at higher pH. |
| pKa (basic) | ~5-6 (Pyridine Nitrogen) | Enables salt formation with acids. Solubility will be pH-dependent, increasing at lower pH. |
Formulation Strategies for Poorly Soluble Benzimidazole Derivatives
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for in vivo studies.
Co-solvent Systems
The use of a mixture of a primary solvent (usually aqueous) and a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound.
Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants are generally preferred for in vivo use due to their lower toxicity.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Lipid-based Formulations
For highly lipophilic compounds, lipid-based formulations such as solutions in oils, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve oral absorption.
Experimental Protocols
The following are example protocols for preparing formulations of this compound for oral and intravenous administration in preclinical animal models. Note: These are starting points and may require optimization based on experimental solubility and stability studies.
Protocol 1: Co-solvent Formulation for Oral Gavage
This protocol is suitable for initial in vivo screening studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Procedure:
-
Weigh the required amount of the compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.
-
Add PEG 400 to the solution and vortex thoroughly.
-
Add Tween 80 to the mixture and vortex again.
-
Slowly add saline or water dropwise while continuously vortexing to bring the formulation to the final desired volume.
-
If any precipitation is observed, gently warm the solution or sonicate for 5-10 minutes until it becomes clear.
-
Visually inspect the final formulation for any undissolved particles.
Table 2: Example Co-solvent Formulation Composition for Oral Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary solubilizing agent |
| PEG 400 | 30 - 40% | Co-solvent and viscosity modifier |
| Tween 80 | 5 - 10% | Surfactant to improve wetting and prevent precipitation |
| Saline/Water | q.s. to 100% | Vehicle |
Protocol 2: pH-adjusted Aqueous Solution for Intravenous Injection
This protocol aims to solubilize the compound by forming a salt.
Materials:
-
This compound
-
1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
pH meter
-
Sterile vials and syringes with 0.22 µm filter
Procedure:
-
Weigh the required amount of the compound and suspend it in a portion of the saline or D5W.
-
Slowly add 1N NaOH dropwise while stirring to deprotonate the carboxylic acid and form the sodium salt. Monitor the pH and continue adding base until the compound dissolves. Target a pH of 7.4 for IV administration.
-
Alternatively, if targeting the pyridine nitrogen, slowly add 1N HCl dropwise to form the hydrochloride salt. This may be suitable for oral formulations but less so for IV due to potential for lower pH.
-
Once the compound is fully dissolved, adjust the final volume with the vehicle.
-
Check the final pH and adjust if necessary.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Table 3: Example pH-Adjusted Formulation for Intravenous Administration
| Component | Amount | Purpose |
| This compound | Target concentration (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |
| 1N NaOH | As required to achieve dissolution and pH 7.4 | Solubilizing agent (salt formation) |
| Saline or D5W | q.s. to final volume | Vehicle |
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for the formulation development of a poorly soluble compound.
Potential Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition
Some benzimidazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential Signaling Pathway: Microtubule Targeting in Cancer
Certain 2-aryl-benzimidazole derivatives have been identified as microtubule-targeting agents, which can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Potential anticancer mechanism via microtubule polymerization inhibition.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to conduct thorough pre-formulation studies to determine the actual physicochemical properties of the compound, which will enable the rational selection and optimization of a suitable drug delivery system. The potential mechanisms of action, including NF-κB inhibition and microtubule targeting, offer exciting avenues for in vivo efficacy studies once a viable formulation is established.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. The primary reaction, a condensation between 3,4-diaminobenzoic acid and a pyridine-4-carbonyl precursor, can be sensitive to reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Traditional heating methods can lead to longer reaction times and lower yields.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields by up to 50% in related benzimidazole syntheses.[1][2]
-
Inefficient Catalysis: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, yields are often poor. Polyphosphoric acid (PPA) is effective for synthesizing 2-aryl benzimidazoles, but requires high temperatures.[2] Other catalysts like ammonium chloride, p-toluenesulfonic acid (p-TsOH), and various metal oxides have been used successfully in similar syntheses.[3][4][5] Experimenting with different catalysts and optimizing their concentration is recommended.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature (within the stability limits of your reactants and products).
-
Side Reactions: The amine groups of 3,4-diaminobenzoic acid can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purification Losses: The product may be lost during workup and purification. Ensure the pH is carefully adjusted during precipitation and use appropriate solvents for recrystallization or column chromatography to minimize losses.
Question 2: I am observing the formation of significant impurities in my final product. What are these impurities and how can I avoid them?
Answer:
Impurity formation is a common challenge in benzimidazole synthesis. The nature of these impurities can vary based on the reaction conditions and starting materials.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The most common impurities are residual 3,4-diaminobenzoic acid and the pyridine-4-carbonyl precursor. To address this, ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry of the reactants (a slight excess of the aldehyde or carboxylic acid) may also be beneficial.
-
Partially Reacted Intermediates: The initial condensation can form a Schiff base intermediate which may not fully cyclize to the benzimidazole. The presence of an acid catalyst and adequate heating are typically required to drive the cyclization to completion.
-
Oxidation Products: The diamine starting material can be prone to oxidation, leading to colored impurities. As mentioned, performing the reaction under an inert atmosphere can help prevent this. The use of o-phenylenediamine dihydrochloride salt has been reported to reduce colored impurities in similar reactions.[6]
-
Polymerization: Under harsh acidic conditions or high temperatures, the starting materials or product may undergo polymerization. Using milder reaction conditions and optimizing the catalyst concentration can reduce this side reaction.
Question 3: The purification of my product is proving to be difficult. What are the recommended purification methods?
Answer:
The purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.
Recommended Purification Strategies:
-
Acid-Base Extraction: After the reaction, the mixture can be poured into water and the pH carefully adjusted. The product is amphoteric, meaning it can be soluble in both acidic and basic solutions. Neutralizing the solution to the isoelectric point of the product should cause it to precipitate. This can be an effective initial purification step.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purification. Solvents to consider include ethanol, methanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar co-solvent.
-
Column Chromatography: For high purity, column chromatography using silica gel is a common method. A polar mobile phase, such as a mixture of ethyl acetate and methanol or dichloromethane and methanol, will likely be required. The addition of a small amount of acetic acid to the eluent can sometimes improve the peak shape and separation of acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The primary starting materials are 3,4-diaminobenzoic acid and a precursor for the pyridine-4-carbonyl group. This precursor can be either pyridine-4-carboxaldehyde or isonicotinic acid (pyridine-4-carboxylic acid).
Q2: What is the general reaction mechanism?
The synthesis of 2-substituted benzimidazoles typically proceeds via a condensation reaction. If using an aldehyde, a Schiff base is formed as an intermediate, which then undergoes cyclization and subsequent oxidation (often aerial) to form the benzimidazole ring. If a carboxylic acid is used, the initial reaction is an amide formation followed by cyclization with the elimination of water, a process known as the Phillips condensation.
Q3: Can I use isonicotinic acid instead of pyridine-4-carboxaldehyde?
Yes, isonicotinic acid can be used. The reaction of an o-phenylenediamine with a carboxylic acid is a well-established method for benzimidazole synthesis, often requiring an acid catalyst like polyphosphoric acid and elevated temperatures to drive the dehydration and cyclization.[2]
Q4: What analytical techniques are used to characterize the final product?
The structure and purity of this compound are typically confirmed using a combination of techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O (from the carboxylic acid), and C=N.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of benzimidazole synthesis, based on literature for analogous compounds.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aryl Benzimidazoles
| Synthesis Method | Typical Reaction Time | Typical Yield Range (%) | Reference |
| Conventional Heating | 2 - 15 hours | < 50 | [1] |
| Microwave Irradiation | 5 - 15 minutes | 75 - 95 | [1][2] |
Table 2: Effect of Different Catalysts on the Yield of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ammonium Chloride (NH₄Cl) | Chloroform (CHCl₃) | Room Temperature | 75 - 94 | [3] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | High | [5] |
| Polyphosphoric Acid (PPA) | - | 150 - 200 | Good to Excellent | [2] |
| L-Proline | Water | Reflux | Good to Excellent | [7] |
| None | Various | Various | Generally low | - |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Pyridine-4-carboxaldehyde
This protocol is adapted from general procedures for microwave-assisted benzimidazole synthesis.
Materials:
-
3,4-Diaminobenzoic acid
-
Pyridine-4-carboxaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃) or Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 3,4-diaminobenzoic acid (1 mmol), pyridine-4-carboxaldehyde (1.1 mmol), and ammonium chloride (2 mmol).
-
Add a suitable solvent such as chloroform or DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-20 minutes. Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into water (50 mL).
-
Adjust the pH to ~7 using a solution of sodium bicarbonate or a dilute acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purify the crude product by recrystallization or column chromatography.
Protocol 2: Conventional Synthesis using Isonicotinic Acid with Polyphosphoric Acid (PPA)
This protocol is based on the Phillips method for the synthesis of 2-aryl benzimidazoles.
Materials:
-
3,4-Diaminobenzoic acid
-
Isonicotinic acid
-
Polyphosphoric acid (PPA)
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, thoroughly mix 3,4-diaminobenzoic acid (1 mmol) and isonicotinic acid (1 mmol).
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture to 180-200 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice.
-
Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. ijrar.org [ijrar.org]
Technical Support Center: Purification of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent was not ideal, leading to significant loss of the product in the mother liquor.- The cooling process was too rapid, preventing efficient crystal formation.- The product is highly soluble in the recrystallization solvent even at low temperatures. | - Solvent Selection: Test a range of solvents or solvent mixtures to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.- Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.- Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Fails to Crystallize | - The solution is supersaturated.- The presence of impurities is inhibiting crystal nucleation. | - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available.- Further Purification: If impurities are suspected, consider a preliminary purification step such as an acid-base wash or passing the crude material through a short plug of silica gel. |
| Oily Product Obtained | - The melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities that are "oiling out". | - Solvent Choice: Select a recrystallization solvent with a lower boiling point.- Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or diethyl ether. This may help to remove the impurities causing the oiling. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- The column was overloaded with the crude sample.- The silica gel was not properly packed. | - Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired product and impurities.- Sample Loading: Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Proper Packing: Use a consistent slurry packing method to avoid channels and cracks in the stationary phase. |
| Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification to remove unreacted starting materials. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Acid-Base Extraction: Utilize the carboxylic acid and pyridine functionalities to perform an acid-base extraction to separate the product from non-polar starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed purification techniques for this compound are recrystallization and column chromatography. One reported method involves treating the crude solid with a hot 10% sodium carbonate solution, followed by filtration and recrystallization from ethyl alcohol[1]. Another approach is to use column chromatography with an eluent system such as ethyl acetate/petroleum ether[2].
Q2: How can I remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot through a pad of celite to remove the charcoal. Recrystallize the product from the filtrate.
Q3: What is the expected appearance and melting point of the pure compound?
A3: Pure this compound is typically a solid. One literature source reports a melting point of 235-237 °C for a similar compound, 4-(1H-benzo[d]imidazol-2-yl)benzoic acid, after recrystallization from ethanol[2].
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of impurities. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is based on the general principles of purifying a compound with both acidic (carboxylic acid) and basic (pyridine) functional groups.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer contains non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the product precipitates out.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Recrystallization: Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure product[1][2].
Protocol 2: Purification by Column Chromatography
This protocol is based on a reported method for purifying a similar benzimidazole derivative[2].
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of ethyl acetate and petroleum ether).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in petroleum ether and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from different purification methods to illustrate how results can be compared.
| Purification Method | Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol) | >98% | 75% |
| Column Chromatography (EtOAc/Pet. Ether) | >99% | 60% |
| Acid-Base Extraction followed by Recrystallization | >99% | 70% |
Visualizations
References
Overcoming solubility issues of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The solubility of this compound is complex due to its amphoteric nature, possessing both a basic pyridine ring and an acidic carboxylic acid group. Its rigid, planar structure contributes to strong intermolecular interactions in the solid state, leading to low aqueous solubility at neutral pH. Solubility is highly dependent on the pH of the medium.
Q2: How does pH affect the solubility of this compound?
A2: As an amphoteric molecule, its charge and, consequently, its solubility change with pH.
-
Acidic pH (pH < 4): The pyridine nitrogen is protonated, forming a cationic species which is expected to have higher aqueous solubility.
-
Neutral pH (pH ~ 7): The molecule exists predominantly as a zwitterion or a neutral species, both of which can have limited aqueous solubility due to intermolecular hydrogen bonding and crystal lattice energy.
-
Basic pH (pH > 8): The carboxylic acid is deprotonated, forming an anionic species, which should increase aqueous solubility.
Q3: What are the estimated pKa values for this compound?
| Ionizable Group | Estimated pKa | Predominant Species at Physiological pH (~7.4) |
| Pyridinium (Conjugate Acid) | ~ 5.0 - 5.5 | Neutral Pyridine |
| Carboxylic Acid | ~ 4.0 - 4.5 | Carboxylate (Anion) |
| Benzimidazole N-H (as an acid) | > 12 | Neutral |
| Benzimidazole N (as a base) | ~ 5.5 - 6.0 | Neutral |
Note: These are estimated values and should be experimentally verified.
Q4: What are the recommended initial solvents for this compound?
A4: For initial stock solutions, polar aprotic solvents are often effective.
-
Dimethyl Sulfoxide (DMSO): Generally a good starting point for creating high-concentration stock solutions.
-
Dimethylformamide (DMF): Another suitable polar aprotic solvent.
-
Aqueous Base: Dilute aqueous solutions of NaOH or KOH (e.g., 0.1 M) can be used to dissolve the compound by forming the carboxylate salt.
-
Aqueous Acid: Dilute aqueous solutions of HCl (e.g., 0.1 M) can be used to dissolve the compound by forming the pyridinium salt.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates when diluted from DMSO stock into aqueous buffer (e.g., PBS at pH 7.4). | The compound's intrinsic aqueous solubility at neutral pH is low. The final concentration in the assay exceeds its solubility limit. | 1. Decrease Final Concentration: Lower the final concentration of the compound in the aqueous buffer. 2. pH Adjustment: Use a buffer with a pH that favors a more soluble species (e.g., pH < 4 or pH > 8). Ensure the pH is compatible with your experimental system. 3. Use of Co-solvents: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 into the final aqueous solution.[1] 4. Complexation with Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes and enhance aqueous solubility. |
| Difficulty dissolving the solid compound directly in aqueous buffers. | High crystal lattice energy and low intrinsic solubility. | 1. pH Modification: Attempt dissolution in dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions first, then adjust the pH carefully towards the desired value. 2. Salt Formation: Synthesize a more soluble salt form of the compound (e.g., hydrochloride or sodium salt). See the detailed protocol below. |
| Inconsistent results in biological assays. | Compound precipitation over time in the assay medium. | 1. Prepare Fresh Dilutions: Prepare working solutions immediately before use. 2. Check for Supersaturation: The initial dilution from a DMSO stock can create a temporary supersaturated solution that precipitates over time. Allow diluted solutions to equilibrate and visually inspect for precipitation before use. 3. Formulation Strategies: For in vivo studies, consider more advanced formulation strategies like amorphous solid dispersions or lipid-based formulations to improve bioavailability.[2] |
| Compound is insoluble in common organic solvents for reaction or analysis. | Strong intermolecular hydrogen bonding in the solid state. | 1. Use Stronger Solvents: Try solvents like formic acid or methanolic sodium hydroxide for specific applications, though be mindful of potential reactions.[3] 2. Heating: Gently warming the solvent may increase solubility, but monitor for any degradation. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound at different pH values.
Materials:
-
This compound
-
Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC-grade water
-
Analytical balance, vials, orbital shaker, centrifuge, pH meter
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to vials containing each buffer solution (e.g., 2-5 mg in 1 mL of buffer).
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can determine the optimal equilibration time.
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase or solvent for analysis.
-
Measure the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
-
Measure the final pH of each saturated solution.
-
Plot the solubility (in mg/mL or µM) as a function of the final pH.
Protocol 2: Small-Scale Hydrochloride (HCl) Salt Formation
This protocol aims to increase aqueous solubility by converting the parent compound to its hydrochloride salt.[4]
Materials:
-
This compound
-
Anhydrous solvent (e.g., Methanol, Ethanol, or a mixture like Chloroform/Methanol)
-
HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether or 1.25 M HCl in ethanol)
-
Stir plate and stir bar, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve the parent compound (1 equivalent) in a minimum amount of the chosen anhydrous solvent in a round-bottom flask with stirring. Gentle warming may be necessary.
-
Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the HCl solution dropwise to the stirring solution of the compound.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at room temperature for 1-2 hours.
-
If precipitation is slow, cooling the mixture in an ice bath or adding a non-polar anti-solvent (e.g., diethyl ether or heptane) can induce crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with a small amount of cold anti-solvent to remove any unreacted starting material.
-
Dry the salt under vacuum to a constant weight.
-
Characterize the resulting salt (e.g., by melting point, NMR, FTIR) and confirm its improved solubility compared to the free base.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This is an advanced technique to improve dissolution rates for in vitro and in vivo studies.[5][6]
Materials:
-
This compound
-
A suitable polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A volatile organic solvent system that dissolves both the compound and the polymer (e.g., methanol, acetone/water mixture)
-
Spray dryer apparatus
Procedure:
-
Determine the optimal drug-to-polymer ratio (e.g., starting with 1:1, 1:3, 1:5 w/w).
-
Prepare a feed solution by completely dissolving both the compound and the polymer in the chosen solvent system. The total solid concentration is typically in the range of 2-10% (w/v).
-
Set the parameters on the spray dryer, including inlet temperature, gas flow rate, and solution feed rate. These will need to be optimized for the specific solvent system and formulation.
-
Pump the feed solution through the nozzle of the spray dryer, atomizing it into fine droplets inside the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, leading to the formation of solid particles.
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting ASD to confirm its amorphous nature (e.g., using PXRD and DSC) and evaluate its dissolution profile compared to the crystalline compound.
Mandatory Visualizations
Caption: Workflow for Overcoming Solubility Issues.
Caption: TAK1 Signaling Pathway Inhibition.
References
- 1. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. ijpsr.com [ijpsr.com]
Optimizing reaction conditions for N-arylation of benzimidazoles.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-arylated benzimidazole consistently low?
A1: Low yields can stem from several factors related to the catalyst system, reaction conditions, or substrate reactivity.
-
Suboptimal Catalyst System: The choice of metal catalyst (copper or palladium) and the corresponding ligand is critical. For copper-catalyzed reactions, ligands like 4,7-dimethoxy-1,10-phenanthroline have proven effective, especially when coupling hindered substrates.[1][2] For palladium-catalyzed reactions, biaryl phosphine ligands are often employed.[3][4] The catalyst loading might also be insufficient; increasing the catalyst or ligand amount may improve yields, though higher catalyst quantities can sometimes lead to side reactions.[1]
-
Inefficient Base: The base plays a crucial role in the deprotonation of the benzimidazole N-H. Insoluble inorganic bases like Cs₂CO₃ and K₃PO₄ are common, but their insolubility can lead to reproducibility issues.[5] Using a soluble organic base like tetraethylammonium carbonate (TEAC) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can sometimes provide better results, especially for challenging substrates.[1][5] The combination of Cs₂CO₃ with an additive like poly(ethylene glycol) (PEG) can also enhance reaction rates and yields.[1]
-
Inappropriate Solvent: The reaction solvent influences the solubility of reactants and the catalyst's efficacy. While polar aprotic solvents like DMF, DMSO, NMP, and butyronitrile are frequently used, the optimal solvent can be substrate-dependent.[1] For instance, reactions in butyronitrile or NMP tend to be faster than in other polar aprotic solvents.[1]
-
Reaction Temperature and Time: N-arylation reactions are often sensitive to temperature. While higher temperatures (110-150 °C) can increase the reaction rate, they may also lead to the degradation of sensitive substrates or the catalyst.[1] Conversely, a temperature that is too low can result in an incomplete reaction. Optimization of both temperature and reaction time is crucial. For aryl bromides, longer reaction times are often necessary compared to aryl iodides.[1]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Common side reactions include the reduction of the aryl halide, hydrolysis of sensitive functional groups, and N-alkylation from certain additives.
-
Reduction of Aryl Halide: The formation of arene from the reduction of the aryl halide is a common side product, especially with hindered substrates at high temperatures.[1] Optimizing the reaction temperature and catalyst system can help minimize this.
-
Hydrolysis of Functional Groups: Functional groups like esters and nitriles on the aryl halide can be susceptible to hydrolysis under basic reaction conditions, especially at elevated temperatures.[1] To mitigate this, lowering the reaction temperature (e.g., to 80-90 °C) can be effective.[1]
-
N-alkylation of Benzimidazole: When using certain phase-transfer catalysts like tetraalkylammonium salts, N-alkylation of the starting benzimidazole can occur as a side reaction.[1] Using a non-tetraalkylammonium phase-transfer catalyst like PEG can avoid this issue.[1]
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion can be due to catalyst deactivation, insufficient reactivity of the starting materials, or steric hindrance.
-
Catalyst Deactivation: In palladium-catalyzed systems, the imidazole substrate itself can inhibit the formation of the active Pd(0)-ligand complex.[3][4] Pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent before adding the benzimidazole can overcome this inhibition and improve reaction efficacy.[3][4]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are the least reactive and often require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized catalyst systems.[5]
-
Steric Hindrance: Ortho-substituted aryl halides or 2-substituted benzimidazoles can significantly slow down the reaction rate due to steric hindrance.[1] For these challenging substrates, increasing the reaction temperature, using a more active catalyst system, or employing a stronger base like MTBD may be necessary.[1]
Q4: I am struggling with the regioselectivity of the N-arylation on an unsymmetrical benzimidazole. How can I control it?
A4: For unsymmetrical benzimidazoles, the arylation can occur at either the N1 or N3 position.
-
Palladium-Catalyzed Reactions: Palladium catalysts, particularly with bulky biaryl phosphine ligands, have been shown to provide excellent selectivity for the less sterically hindered N1 position of 4-substituted benzimidazoles.[3]
-
Copper-Catalyzed Reactions: Copper-catalyzed systems can sometimes yield mixtures of regioisomers. The selectivity can be influenced by the ligand and reaction conditions, but palladium catalysis generally offers more predictable control for N1-selective arylation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for N-arylation of benzimidazoles: copper or palladium?
A1: Both copper and palladium catalysts are effective, and the choice often depends on the specific substrates and desired outcome.
-
Copper catalysts are generally less expensive and have been widely used in Ullmann-type couplings. They are effective for a broad range of aryl iodides and bromides.[1][2] Modern copper systems with specific ligands like 4,7-dimethoxy-1,10-phenanthroline or 8-hydroxyquinoline show high efficiency.[1][5]
-
Palladium catalysts , particularly those based on biaryl phosphine ligands, can be highly active, allowing for lower catalyst loadings and the use of less reactive aryl chlorides and triflates.[3][4] They also offer superior control over regioselectivity in the N-arylation of unsymmetrical benzimidazoles.[3][4]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Cs₂CO₃ is a commonly used and effective base, often in combination with PEG to enhance reaction rates.[1] K₃PO₄ is another common choice, particularly in palladium-catalyzed reactions.[6] For particularly challenging or hindered substrates, stronger or more soluble bases like MTBD or TEAC might offer an advantage, although potential side reactions with TEAC should be considered.[1][5]
Q3: Can I run the reaction open to the air?
A3: Most N-arylation reactions, especially those using palladium catalysts or air-sensitive copper(I) precursors, are best performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[1] However, some protocols using Cu(OAc)₂ with aryl boronic acids have been successfully carried out in an open-air environment.[7]
Q4: What is the role of additives like PEG?
A4: Poly(ethylene glycol) (PEG) acts as a phase-transfer catalyst that can accelerate the reaction rate when used with an insoluble base like Cs₂CO₃.[1] It is believed to improve the solubility and reactivity of the base.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of Benzimidazole with 4-Bromotoluene.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu₂O (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | Cs₂CO₃ | DMSO | 110 | 24 | 90 | [1] |
| Cu₂O (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | MTBD | DMSO | 110 | 24 | 95 | [1] |
| CuI (10) | 8-hydroxyquinoline (10) | TEAC | DMF/H₂O | 130 | 16 | 92 | [5] |
| Cu(OAc)₂ (10) | None | Et₃N | DCM | RT | 36 | 75 | [7] |
Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed N1-Arylation of 4-Methylimidazole.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (0.5) | L1* (1.0) | K₃PO₄ | Toluene | 100 | 24 | 93 | [3] |
| Pd₂(dba)₃ (0.1) | L1* (0.2) | K₃PO₄ | Toluene | 100 | 24 | 92 | [6] |
*L1 refers to a specific biaryl phosphine ligand described in the cited literature.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Benzimidazole with an Aryl Bromide[1]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu₂O (0.10 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.20 mmol), Cs₂CO₃ (1.4 mmol), and poly(ethylene glycol) (200 mg).
-
Seal the vial with a septum and purge with argon or nitrogen gas.
-
Add benzimidazole (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Add DMSO (0.5 mL) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed N1-Selective Arylation of 4-Substituted Benzimidazole[3]
-
To an oven-dried reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the biaryl phosphine ligand (0.02 mmol).
-
Seal the vial, evacuate, and backfill with argon.
-
Add toluene (1.0 mL) and heat the mixture at 100 °C for 10 minutes to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add the 4-substituted benzimidazole (1.2 mmol), the aryl bromide (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture at 100 °C until the starting material is consumed (as monitored by TLC or GC/MS).
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in N-arylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach | MDPI [mdpi.com]
Stability testing of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in DMSO.
Technical Support Center: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
This technical support guide provides detailed information on the stability of this compound in Dimethyl Sulfoxide (DMSO), including frequently asked questions, troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at room temperature?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of the compound and add anhydrous DMSO to achieve the target concentration. It is recommended to use fresh, high-quality DMSO as it is hygroscopic and absorbed water can affect compound stability.[1][2][3] To aid dissolution, you can vortex the solution and, if necessary, gently warm it to 37°C or use a brief sonication.[1]
Q3: What are the signs of degradation?
A3: Degradation can be indicated by a change in the color of the solution, the appearance of precipitate, or a decrease in the expected biological activity. For a more quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the purity of the compound over time. The appearance of new peaks or a decrease in the area of the main compound peak would suggest degradation.
Q4: Can I store the DMSO stock solution at 4°C?
A4: Storing DMSO solutions at 4°C is generally not recommended. DMSO freezes at approximately 18.5°C, so at 4°C it will be solid. Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound.[1] Short-term storage at -20°C and long-term storage at -80°C are the preferred methods.[1] Aliquoting the stock solution into smaller, single-use vials is also a best practice to minimize freeze-thaw cycles.[1]
Experimental Protocol: Stability Assessment
This protocol outlines a method for assessing the stability of this compound in DMSO at various temperatures over a four-week period.
Materials:
-
This compound
-
Anhydrous DMSO, ≥99.9% purity
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Calibrated pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of the compound into a sterile amber glass vial.
-
Add anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into multiple amber glass vials, with each vial containing enough volume for a single time point analysis.
-
Prepare separate sets of aliquots for storage at the following temperatures:
-
Room Temperature (20-25°C)
-
4°C
-
-20°C
-
-80°C
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points:
-
Time 0 (immediately after preparation)
-
Week 1
-
Week 2
-
Week 4
-
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a 1:100 dilution of each sample in an ACN/water (50:50) mixture.
-
Analyze the diluted samples by HPLC using the following conditions (or an optimized method for your system):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At each time point, calculate the remaining percentage of the parent compound by comparing the peak area at that time point to the peak area at Time 0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Data Presentation
Table 1: Stability of this compound in DMSO
| Storage Temperature | Time 0 | Week 1 | Week 2 | Week 4 |
| Room Temperature | 100% | 95.2% | 88.7% | 75.4% |
| 4°C | 100% | 98.1% | 96.5% | 92.8% |
| -20°C | 100% | 99.8% | 99.5% | 99.1% |
| -80°C | 100% | 100% | 99.9% | 99.8% |
Note: The data presented in this table is representative and for illustrative purposes only.
Troubleshooting Guide
Q: I see a precipitate in my stock solution after thawing. What should I do?
A: Precipitation upon thawing can occur, especially with repeated freeze-thaw cycles or if the solution is near its saturation point.[1] To redissolve the compound, you can gently warm the vial to 37°C and sonicate for a short period.[1] If the precipitate persists, it may indicate degradation or that the initial concentration was too high.
Q: My HPLC analysis shows multiple new peaks that were not present at Time 0. What does this mean?
A: The appearance of new peaks in the chromatogram is a strong indication of compound degradation. Each new peak likely represents a different degradation product. It is advisable to use LC-MS to identify the mass of these impurities, which can provide clues about the degradation pathway.
Q: The peak area of my compound is decreasing over time, even at -80°C. Why is this happening?
A: While storage at -80°C is generally considered optimal for long-term stability, some highly sensitive compounds can still degrade slowly.[1] Another possibility is the presence of moisture in the DMSO, which can facilitate hydrolysis even at low temperatures.[2][3] Ensure you are using high-quality, anhydrous DMSO and that your vials are sealed properly to prevent moisture absorption.
Visualizations
Caption: Workflow for assessing the stability of the compound in DMSO.
Caption: A guide for troubleshooting common stability issues.
References
Troubleshooting common problems in benzimidazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde for the condensation.[1][2] Modern approaches often employ a variety of catalysts to enhance yields and improve reaction conditions.[1][3]
Q2: How can I monitor the progress of my benzimidazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By comparing the TLC profile of the reaction mixture over time to that of the starting materials, you can determine the extent of the reaction and identify the formation of the product and any byproducts.
Q3: My reaction is complete, but I'm having difficulty purifying the final product. What are some common purification challenges and solutions?
A3: Common purification issues include the presence of impurities with similar polarity to the product and the formation of colored impurities.[4] For impurities with similar polarity, careful optimization of the solvent system for column chromatography is crucial.[4] To remove colored impurities, which often arise from the oxidation of o-phenylenediamine, you can treat a solution of the crude product with activated carbon.[4][5] Another effective technique is acid-base extraction, as benzimidazoles are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities behind in the organic layer.[4]
Q4: Can I use microwave irradiation to accelerate my benzimidazole synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial, often leading to increased yields (by 10-50%) and significantly reduced reaction times (by 96-98%) compared to conventional heating methods.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[4] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities and lower yields.[4]
-
Inactive or Insufficient Catalyst: The catalyst may be old, inactive, or used in an insufficient amount.[1][4]
-
Suboptimal Reaction Conditions: Incorrect solvent choice, reaction temperature, or reaction time can significantly impact the yield.[1][4]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[4]
Recommended Solutions:
-
Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use. For instance, o-phenylenediamine can be purified by recrystallization.
-
Optimize Catalyst and Loading: Ensure your catalyst is active. You may need to screen different catalysts or increase the catalyst loading.[1][4] However, be aware that excess catalyst can sometimes lead to side reactions.[4]
-
Screen Reaction Conditions: Perform small-scale experiments to screen different solvents, temperatures, and reaction times to identify the optimal conditions for your specific substrates.[1]
-
Monitor Reaction Progress: Use TLC to monitor the reaction until the starting material is consumed.[4]
Problem 2: Formation of Multiple Products/Side Products
Possible Causes:
-
Formation of 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form, especially when using aldehydes.[4]
-
Formation of Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the desired benzimidazole.[4]
-
N-Alkylation: The presence of alkylating agents can lead to N-alkylation of the benzimidazole ring.[4]
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[4]
-
Solvent Selection: The choice of solvent can influence selectivity. For example, non-polar solvents like toluene may favor the formation of the 2-substituted product.[4]
-
Catalyst Choice: Certain catalysts can promote the selective formation of the desired product.[4]
Problem 3: Dark-Colored or Oily Product
Possible Causes:
-
Oxidation of Starting Material: The dark color is often due to the oxidation of o-phenylenediamine.[4]
-
Formation of Polymeric Byproducts: Under certain conditions, especially at high temperatures, polymerization of starting materials or intermediates can occur.
Recommended Solutions:
-
Run Reaction Under Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent the oxidation of o-phenylenediamine.[4]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and adsorbed colored impurities.[4][5] Be cautious not to add too much activated carbon, as it can also adsorb your product.[5]
-
Purification: If the product is an oil, column chromatography is the most common method for purification.[4] Screening different solvent systems is often necessary to achieve good separation.[4]
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Ethanol | Reflux | 2-3 | 72-90 | [2][7] |
| Ammonium Chloride (NH4Cl) | Ethanol | 80-90 | - | 72-90 | [2] |
| Erbium(III) triflate (Er(OTf)₃) | - | - | - | High | [1] |
| MgO@DFNS | Ethanol | Room Temp | - | Excellent | [8] |
| Copper (II) Hydroxide | Methanol | Room Temp | 6 | Good | [2] |
| Lanthanum Chloride (LaCl₃) | Acetonitrile | - | 2-4 | 85-95 | [2] |
Table 2: Influence of Solvent on the Yield of 1,2-Disubstituted Benzimidazole
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethyl Lactate | 100 | - | Insufficient | [9] |
| Water | Room Temp | 120 | Low Conversion | [9] |
| Water | 60 | 120 | 59.6 | [9] |
| Water | 100 | 120 | 89.7 | [9] |
| Ethanol | - | - | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles via Phillips-Ladenburg Condensation
This protocol is a representative example based on commonly cited conditions.
Materials:
-
o-Phenylenediamine
-
Aromatic carboxylic acid
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another appropriate high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq), the aromatic carboxylic acid (1.0 eq), and the catalyst (e.g., p-TsOH, 0.1 eq).
-
Add the solvent (e.g., toluene) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.[7]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with a suitable solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of 2-Arylbenzimidazoles via Weidenhagen Condensation
This protocol is a representative example based on commonly cited conditions.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
A suitable catalyst (e.g., copper(II) hydroxide or lanthanum chloride)
-
A suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in the chosen solvent, add the aromatic aldehyde (1.0 eq) and the catalyst.
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux, depending on the catalyst and substrates) for the required time (typically 2-6 hours).[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction (if necessary) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, with a focus on scaling up the process.
Experimental Protocols
A two-step synthetic approach is commonly employed for the preparation of this compound. The first step involves the synthesis of the key intermediate, 3,4-diaminobenzoic acid, followed by the condensation reaction to form the final product.
Step 1: Synthesis of 3,4-Diaminobenzoic Acid
The synthesis of 3,4-diaminobenzoic acid is a multi-stage process starting from 4-aminobenzoic acid.
1.1 Acetylation of 4-Aminobenzoic Acid:
-
In a suitable reactor, dissolve 4-aminobenzoic acid in a 2M sodium hydroxide solution.
-
Cool the solution and add acetic anhydride with stirring.
-
Continue refluxing the mixture for approximately 2 hours.
-
After cooling, the precipitated product, 4-acetamidobenzoic acid, is collected by filtration, washed with cold water, and dried.
1.2 Nitration of 4-Acetamidobenzoic Acid:
-
To a cooled mixture of 4-acetamidobenzoic acid and acetic anhydride, slowly add concentrated nitric acid while maintaining a low temperature.
-
The reaction can be accelerated using microwave irradiation.
-
The product, 3-nitro-4-acetamidobenzoic acid, is obtained after cooling, stirring with ice water, and filtration. Recrystallization from isopropanol and water may be necessary for purification.
1.3 Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid:
-
The acetyl group is removed by heating the 3-nitro-4-acetamidobenzoic acid in an aqueous potassium hydroxide solution with ethanol.
-
Acidification with concentrated hydrochloric acid precipitates the 4-amino-3-nitrobenzoic acid, which is then filtered and dried.
1.4 Reduction of 4-Amino-3-nitrobenzoic Acid:
-
The nitro group is reduced to an amine by reacting 4-amino-3-nitrobenzoic acid with an ammonium sulfide solution in ethanol under reflux. Microwave irradiation can be used to shorten the reaction time.[1]
-
After the reaction, the mixture is filtered while hot, and the filtrate is cooled to precipitate the crude 3,4-diaminobenzoic acid.
-
Purification can be achieved by dissolving the crude product in hydrochloric acid, filtering, and then adjusting the pH to 4 with ammonia to precipitate the purified product.[2]
Step 2: Condensation to form this compound
This step involves the reaction of 3,4-diaminobenzoic acid with pyridine-4-carboxaldehyde.
-
In a reaction vessel, suspend 3,4-diaminobenzoic acid and pyridine-4-carboxaldehyde in a suitable solvent such as N,N-dimethylacetamide (DMAc).
-
Add a catalyst, such as sodium metabisulfite (Na₂S₂O₅), to the mixture.
-
Heat the reaction mixture, for example, to 100°C, and maintain it for several hours (e.g., 6-12 hours).
-
Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield in the condensation step | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the aldehyde. - Increase reaction time and/or temperature. - Check the quality and activity of the catalyst. |
| Side reactions. | - Optimize reaction temperature to minimize byproduct formation. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product loss during workup. | - The product may have some solubility in the mother liquor. Minimize the amount of solvent used for washing. - Analyze the filtrate for dissolved product and consider a second crop precipitation. | |
| Product is difficult to purify | Presence of unreacted starting materials. | - Optimize the reaction stoichiometry and conditions for complete conversion. - Use a suitable recrystallization solvent system to separate the product from the starting materials. A polar aprotic solvent or a mixture with water might be effective. |
| Formation of colored impurities. | - Oxidation of the diamine starting material can lead to colored byproducts. Use high-purity starting materials and an inert atmosphere. - Activated carbon treatment of the product solution before recrystallization can help remove colored impurities. | |
| Low solubility of the product. | - Purification by recrystallization may be challenging. Consider slurry washing the crude product with a series of solvents to remove impurities. - Conversion to a more soluble salt (e.g., with an alkali metal hydroxide) for purification and then regeneration of the free acid is a possible strategy.[1] | |
| Reaction does not go to completion | Poor solubility of starting materials. | - On a larger scale, ensure efficient stirring to maintain a good suspension of the reactants. - Consider using a co-solvent to improve the solubility of the starting materials. |
| Catalyst deactivation. | - Ensure the catalyst is not contaminated. - For scale-up, consider a catalyst that is more robust under the reaction conditions. | |
| Scale-up issues | Poor heat transfer. | - Use a reactor with a jacket for efficient heating and cooling. - Monitor the internal temperature of the reaction mixture closely. |
| Inefficient mixing. | - Use an appropriate stirrer design (e.g., anchor or turbine) for solid-liquid mixtures to ensure good mixing and prevent settling of reactants. | |
| Product isolation is slow. | - For large-scale filtration, use a filter press or a centrifugal filter. - Optimize the washing procedure to minimize solvent usage and drying time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material for this synthesis?
A1: 3,4-Diaminobenzoic acid is a crucial intermediate. Its purity is vital as impurities, especially oxidized species, can lead to colored byproducts that are difficult to remove from the final product.
Q2: Can I use isonicotinic acid instead of pyridine-4-carboxaldehyde in the condensation step?
A2: Yes, the condensation of o-phenylenediamines with carboxylic acids (the Phillips-Ladenburg reaction) is a common method for synthesizing benzimidazoles.[3] However, this typically requires harsher conditions, such as high temperatures (often >200°C) and sometimes the use of strong acids like polyphosphoric acid (PPA). Using the aldehyde is generally a milder and more common approach.
Q3: My final product has very low solubility. How can I effectively purify it on a large scale?
A3: Low solubility is a common challenge with aromatic carboxylic acids. For large-scale purification, consider the following:
-
Slurry Washing: Wash the crude solid with a sequence of solvents that are good for dissolving potential impurities but not the product itself.
-
Acid-Base Purification: Dissolve the crude product in a basic aqueous solution (e.g., NaOH or KOH) to form the soluble carboxylate salt. Filter to remove insoluble impurities, and then re-precipitate the purified acid by adding a mineral acid (e.g., HCl).[1]
-
Recrystallization from high-boiling polar aprotic solvents: Solvents like DMF, DMAc, or DMSO might be suitable for recrystallization, but their complete removal from the final product can be challenging.
Q4: I am observing a dark coloration in my reaction mixture during the condensation step. What could be the cause?
A4: The dark coloration is likely due to the oxidation of the 3,4-diaminobenzoic acid starting material. This can be minimized by:
-
Using high-purity 3,4-diaminobenzoic acid.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoiding excessive heating.
Q5: Are there any alternative catalysts for the condensation reaction?
A5: While sodium metabisulfite is effective, other catalysts have been reported for benzimidazole synthesis from aldehydes and o-phenylenediamines. These include p-toluenesulfonic acid (p-TSOH) and various Lewis acids. The choice of catalyst can influence reaction time and yield, and may need to be optimized for your specific scale and equipment.
Data Presentation
Table 1: Representative Reaction Conditions for Benzimidazole Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine, 4-Pyridinecarboxaldehyde | NH₄Cl | CHCl₃ | Room Temp | 120 | 56 | [2] |
| o-Phenylenediamine, Aromatic Aldehydes | p-TSOH | DMF | 80 | 2-3 | High | Oriental Journal Of Chemistry, 34(4), 2131-2136 |
| 3,4-Diaminobenzoic acid, Benzaldehydes | Na₂S₂O₅ | DMAc | 100 | 6-12 | - | ChemRxiv, (2023) |
Table 2: Troubleshooting Guide for Analytical Characterization
| Analytical Technique | Potential Issue | Troubleshooting Suggestion |
| ¹H NMR | Broad peaks for N-H and O-H protons. | - This is common due to proton exchange. The peaks may disappear upon D₂O exchange. |
| Poor resolution of aromatic protons. | - Ensure the sample is fully dissolved. Using a different NMR solvent (e.g., DMSO-d₆) might improve resolution. | |
| LC-MS | Poor peak shape or low intensity. | - The compound may have poor solubility in the mobile phase. Adjust the mobile phase composition or pH. - The compound may be adsorbing to the column. Use a column with a different stationary phase. |
| Purity by HPLC | Presence of multiple small impurity peaks. | - Review the synthesis and purification steps to identify the source of impurities. - Optimize the purification method (recrystallization solvent, number of recrystallizations). |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing Metabolic Stability of Benzimidazole-Based Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for experiments related to the metabolic stability of benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound shows very low stability in a human liver microsome (HLM) assay. What are the most common metabolic pathways I should suspect?
A1: Benzimidazole compounds are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1][2] The most common pathways include:
-
Oxidation: This often occurs at electron-rich sites on the aromatic rings.[3] A common strategy to mitigate this is to make the aromatic system more electron-deficient, for instance, by replacing a benzene ring with a pyridine ring.[3]
-
Sulfoxidation: If your compound has a sulfide linkage, like in albendazole and fenbendazole, it is rapidly metabolized to its sulfoxide derivative.[2][4] This is often mediated by CYP3A4 and FMOs.[2][4]
-
Hydroxylation: Aromatic hydroxylation on the benzimidazole core or adjacent phenyl rings is a frequent metabolic hotspot.[2][5]
-
N-Dealkylation: If the benzimidazole nitrogen has an alkyl substituent, N-dealkylation can be a significant clearance pathway.
Q2: How can I differentiate between Phase I and Phase II metabolism in my in vitro assays?
A2: Standard microsomal stability assays primarily investigate Phase I (oxidative) metabolism by using NADPH as the required cofactor.[6] To assess Phase II metabolism (e.g., glucuronidation), you must supplement the incubation with appropriate cofactors, such as uridine 5'-diphospho-glucuronic acid (UDPGA), and may need to use permeabilizing agents like alamethicin with the microsomes.[6] Alternatively, using suspension hepatocytes provides a more complete metabolic picture, as they contain both Phase I and Phase II enzymes and the necessary cofactors.[7][8]
Q3: What are the key data parameters I should focus on from a metabolic stability assay?
A3: The primary readouts are the in vitro half-life (t½) and intrinsic clearance (CLint).[7][9]
-
Half-life (t½): This is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[7][9]
-
Intrinsic Clearance (CLint): This parameter measures the metabolic capacity of the liver for a specific compound, representing the volume of drug metabolized per unit of time.[9] A lower CLint value signifies better metabolic stability.[9]
Q4: My in vitro data from microsomal assays doesn't correlate well with my in vivo findings. What could be the reason?
A4: Discrepancies between in vitro and in vivo data are common and can arise from several factors:
-
Extrahepatic Metabolism: The compound may be metabolized in tissues other than the liver (e.g., intestine, kidney, lungs), which is not accounted for in HLM assays.[7]
-
Missing Pathways: Liver microsomes may lack certain metabolic pathways, such as those mediated by aldehyde oxidase (AO) or specific Phase II enzymes, that are present in hepatocytes or in vivo.[8][10]
-
Drug Transporters: In vitro assays often do not fully simulate the role of drug transporters, which can significantly impact a drug's distribution and subsequent metabolism in a living organism.[10]
-
Plasma Protein Binding: The extent of plasma protein binding can affect the fraction of the drug available for metabolism in vivo, a factor not always fully replicated in vitro.[11]
Troubleshooting Guide for In Vitro Stability Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results | 1. Inconsistent experimental conditions (e.g., temperature, pH, protein concentration).[10][12] 2. Poor compound solubility in the assay buffer.[7][13] 3. Batch-to-batch variation in microsomal activity.[13] | 1. Standardize all experimental parameters. Automation can help reduce handling variability.[7] 2. Verify compound solubility. Ensure the final organic solvent concentration (e.g., DMSO) is low (typically ≤ 0.5%).[7] 3. Always include positive control compounds (e.g., verapamil, imipramine) to monitor enzyme activity and ensure consistency between experiments.[7][13] |
| Compound Disappears Too Quickly (t½ is very short) | 1. The compound is highly susceptible to metabolism by CYP or other enzymes. 2. Chemical instability in the assay buffer. | 1. This indicates a metabolic liability. Proceed to metabolite identification studies to find the "soft spot" and guide structural modifications.[14] 2. Run a control incubation without the NADPH cofactor. Disappearance in this control indicates chemical instability rather than enzymatic metabolism.[6][12] |
| Poor Compound Recovery at Time Zero | 1. Low solubility leading to precipitation. 2. Non-specific binding to the assay plate or microsomal proteins. | 1. Check the compound's LogP and aqueous solubility.[13] Reduce the test compound concentration if necessary. 2. Reduce the microsomal protein concentration. Analyze the supernatant for the parent compound to confirm precipitation. Consider using Rapid Equilibrium Dialysis (RED) to measure the fraction unbound in the microsomal incubation (fu,mic).[5] |
| No Metabolism Observed (Compound is too stable) | 1. The compound is genuinely a low-clearance compound. 2. The primary metabolic pathway is not active in the chosen test system (e.g., AO-mediated metabolism in a CYP-focused microsomal assay). | 1. For low-clearance compounds, traditional assays may not be sufficient. Use extended incubation times with more robust systems like plated hepatocytes or the hepatocyte relay method.[8] 2. Re-evaluate using a more comprehensive system like cryopreserved hepatocytes, which contain a wider range of Phase I and II enzymes.[8] |
Data on Structural Modifications to Enhance Stability
Identifying metabolic "soft spots" is key to improving stability.[14] The following table summarizes common structural modifications and their impact on the metabolic stability of benzimidazole analogs.
| Parent Structure Moiety | Metabolic Liability | Modification Strategy | Example Impact on Stability |
| Unsubstituted Phenyl Ring | Aromatic Hydroxylation | Introduce an electron-withdrawing group (e.g., F, Cl) or a nitrogen atom into the ring (scaffold hopping to a pyridine).[3][15] | A change from a phenyl to a 2-pyridyl group can dramatically increase the metabolic half-life in human liver microsomes.[3] |
| N-Alkyl Group | N-Dealkylation | Introduce steric hindrance near the nitrogen by using a bulkier alkyl group (e.g., cyclopropyl, t-butyl). | This modification can block access for metabolizing enzymes, thereby slowing the rate of dealkylation. |
| Metabolically Labile C-H Bond | Oxidation | Replace the hydrogen with deuterium (deuteration). | The stronger C-D bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect. |
| Electron-Rich Benzimidazole Core | Oxidation at C5/C6 | Add electron-withdrawing substituents to the benzimidazole ring system to decrease its electron density. | This can make the ring less susceptible to oxidative metabolism by CYP enzymes.[3] |
Quantitative Example: Stability of HIF-1α Inhibitor Analogs
An in vitro study using human liver microsomes demonstrated species-specific differences in metabolic stability for two benzimidazole analogs, 3a and 3k .[11]
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg) |
| 3a | 19.8 | 35.0 |
| 3k | 134.6 | 5.1 |
Data adapted from a study on benzimidazole-based HIF-1α inhibitors.[11] As shown, compound 3k demonstrated significantly enhanced metabolic stability compared to 3a , highlighted by its longer half-life and lower intrinsic clearance.[11][16]
Experimental Protocols
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines the determination of in vitro metabolic stability by measuring the disappearance of a parent compound over time.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10-20 mM stock solution of the test compound in DMSO.[17]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[17] Keep on ice.
-
HLM Suspension: Thaw commercially available pooled human liver microsomes (e.g., from BioIVT) at 37°C.[18] Dilute the microsomes in cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL). Keep on ice.
-
Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.[5][17]
2. Incubation Procedure:
-
Add the test compound to a 96-well plate to achieve a final concentration of 1 µM after all additions.[6][9]
-
Add the HLM suspension to the wells. The final protein concentration should be 0.5 mg/mL.[6][9]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.[13]
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH regenerating system).[6][9] The time of this addition is T=0.
-
Control Incubations: Prepare parallel incubations:
3. Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold acetonitrile/IS termination solution.[5][6]
-
Seal the plate and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[5][17]
4. Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.[5][9]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Visualizations
References
- 1. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 11. Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors: Synthesis, Biological Evaluation, and Profiling Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. Benzimidazole analogs as potent hypoxia inducible factor inhibitors: synthesis, biological evaluation, and profiling drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in cellular assays?
A1: this compound belongs to the benzimidazole class of compounds. Derivatives of this class have shown a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] Potential cellular assay applications include investigating its impact on cell viability, proliferation, cell cycle progression, and inflammation-related signaling pathways.[1][2]
Q2: What are the key structural features of this compound that I should consider when designing my experiments?
A2: The compound possesses a benzimidazole core, a pyridine ring, and a carboxylic acid group. These features influence its physicochemical properties. The pyridine and carboxylic acid moieties can affect solubility and may be pH-sensitive.[4][5] The nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors, which may be important for target binding.[6]
Q3: How should I prepare a stock solution of this compound?
A3: Due to the carboxylic acid group, the solubility of this compound is likely pH-dependent. For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Q4: How can I determine the optimal working concentration for my experiments?
A4: It is crucial to perform a dose-response experiment to identify the optimal, non-toxic concentration range.[7] Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability using an assay like MTT or CellTiter-Glo®. The ideal concentration should produce the desired biological effect without causing significant cytotoxicity.[8]
Q5: What are some potential molecular targets for this compound?
A5: While the specific targets of this compound may not be fully elucidated, related benzimidazole derivatives have been shown to inhibit enzymes like topoisomerase I and 17β-HSD10, or act as activators for enzymes such as PKM2.[2][9][10] Additionally, a similar compound has been shown to inhibit the NF-κB signaling pathway in macrophages.[1] Therefore, assays related to these targets and pathways are a logical starting point.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes or Cell Death
| Question | Possible Causes | Troubleshooting Steps |
| Why are my cells rounding up and detaching from the plate after treatment? | 1. High Compound Concentration: The concentration used may be cytotoxic. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Target-Related Effect: The molecular target of the compound may be essential for cell adhesion.[7] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[11] 3. Investigate the known functions of potential target proteins in cell adhesion. |
| Why am I observing a high degree of variability in cell death between replicates? | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Compound Instability: The compound may be degrading in the culture medium over time.[7] | 1. Ensure a homogenous cell suspension and use a consistent seeding technique for all wells. 2. Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments. |
Issue 2: Inconsistent or No Observable Effect
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not seeing any effect of the compound in my assay? | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response. 2. Poor Compound Solubility/Stability: The compound may be precipitating out of solution or degrading. 3. Incorrect Assay Choice: The chosen assay may not be suitable for detecting the compound's activity. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Visually inspect the culture medium for any signs of precipitation. Test the compound's stability in media over time. 3. Consider using an orthogonal assay to confirm the results. For example, if a cell viability assay shows no effect, a target engagement assay like CETSA could still reveal binding.[12] |
| Why are my results not reproducible between experiments? | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses. 2. Variability in Reagents: Inconsistent quality of media, serum, or other reagents can affect results. 3. Inconsistent Incubation Times: Variations in treatment duration can lead to different outcomes. | 1. Use cells within a consistent and low passage number range for all experiments.[13] 2. Use the same lot of reagents whenever possible and ensure proper storage. 3. Strictly adhere to the planned incubation times for all experiments. |
Quantitative Data Presentation
The following tables present example data from a study on a related compound, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, in LPS-stimulated RAW 264.7 macrophages.[1] This illustrates how to present quantitative data for similar experiments.
Table 1: Inhibitory Activity on NO Production
| Compound | IC₅₀ (µM) |
| Example Compound 6e | 0.86 |
| Ibuprofen (Control) | 10.23 |
Table 2: Inhibitory Activity on TNF-α Production
| Compound | IC₅₀ (µM) |
| Example Compound 6e | 1.87 |
| Ibuprofen (Control) | 15.67 |
Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a method to assess the binding of a compound to its target protein in a cellular environment.[14][15] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control (DMSO) and incubate for 1-2 hours.[14]
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes for each temperature point.[14] Heat the aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler.[14]
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.[16]
-
Protein Quantification and Western Blot: Determine the protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to the putative target protein.[16]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target engagement.[14]
Caption: CETSA workflow for target engagement.
Protocol 2: Immunofluorescence Staining for Cellular Changes
Immunofluorescence (IF) allows for the visualization of how the compound affects the localization or expression of specific proteins and cellular structures.[18]
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the desired duration.[18]
-
Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[18][19]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes. This step is necessary for intracellular targets.[18]
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[18]
-
Primary Antibody Incubation: Dilute the primary antibody against your protein of interest in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[20] A nuclear counterstain like DAPI can be included.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[18] Image the slides using a fluorescence microscope with the appropriate filters.
Caption: General workflow for immunofluorescence.
Potential Signaling Pathway: NF-κB Inhibition
Based on the activity of structurally related compounds, this compound may inhibit the NF-κB signaling pathway.[1] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: Potential inhibition of the NF-κB pathway.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in cellular assays with small molecules.
Caption: Logic for troubleshooting assay results.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. Arrangements of fluorophores in the salts of imidazole tethered anthracene derivatives with pyridinedicarboxylic acids influencing photoluminescence - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00075J [pubs.rsc.org]
- 6. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-4-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anti-inflammatory and anticancer properties. The information is presented to aid in the rational design of novel, potent, and selective therapeutic agents.
Quantitative Data Summary
The biological activity of various 2-(pyridin-4-yl)-1H-benzo[d]imidazole derivatives is summarized below. The data highlights how modifications to the core structure influence their inhibitory potency against key biological targets.
Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound ID | Modifications | NO Production IC50 (µM)[1][2] | TNF-α Production IC50 (µM)[1][2] |
| 5 | Hit Compound | Good | Good |
| 6a-g | Series 1 Derivatives | - | - |
| 7a-h | Series 2 Derivatives | - | - |
| 6e | Most Potent in Series | 0.86 | 1.87 |
Table 2: Kinase Inhibitory Activity of 2-(pyridin-4-yl)-benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Selectivity Notes |
| 5 | PKN2 | 0.064 | ~17-fold selective over PKN1[3] |
| 19 | PKN2 | ~0.192 | 26-fold selective over PKN1[3] |
| 5i | p38α MAP Kinase | 17 | -[4] |
Table 3: Anticancer Activity of 2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole Derivatives
| Compound ID | A549 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
| 7i | 1.53 ± 0.46 | 1.11 ± 0.34 | 1.98 ± 1.27 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[5]
-
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce inflammation and nitric oxide production.[7]
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent. This typically involves mixing an equal volume of the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) after a short incubation period.[6][8]
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment. The IC50 value is then determined from the dose-response curve.
-
2. TNF-α Production Assay
This assay measures the inhibition of the pro-inflammatory cytokine TNF-α.
-
Procedure: The experimental setup is similar to the NO production assay. After treating RAW 264.7 cells with the test compounds and LPS, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
3. Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method. The amount of product formed or the amount of ATP consumed is quantified.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
4. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the compounds against cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[9]
-
Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by 2-(pyridin-4-yl)-1H-benzo[d]imidazole derivatives.
Experimental Workflow
Caption: General workflow for a structure-activity relationship (SAR) study.
Logical Relationships in SAR
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Comparative Efficacy Analysis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid and Known Tankyrase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (herein referred to as Compound X) with established tankyrase inhibitors. The objective is to evaluate its potential efficacy by comparing it to well-characterized inhibitors such as XAV939, WXL-8, G007-LK, and RK-287107. This analysis is supported by experimental data from existing literature on these known inhibitors and outlines the methodologies for future comparative studies.
Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, plays a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making tankyrase a promising therapeutic target.[2][3][4][5] Tankyrase inhibitors have demonstrated potential in suppressing tumor growth by stabilizing Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][3][6]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of known tankyrase inhibitors, providing a benchmark for evaluating the potential of Compound X. The data for Compound X is presented as "Not Available" (N/A) as it is a novel compound pending experimental validation.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Compound X | Tankyrase (Hypothesized) | N/A | N/A | N/A | N/A |
| XAV939 | TNKS1 | 13.4 | N/A | Colorimetric Enzyme Activity | [4] |
| WXL-8 | TNKS1 | 9.1 | N/A | Colorimetric Enzyme Activity | [4] |
| G007-LK | Tankyrase | <200 (GI50) | Various | MTS Proliferation Assay | |
| RK-287107 | TNKS1/2 | 42.2 (TNKS1), 42.3 (TNKS2) | N/A | In vitro PARP Assay | [7] |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for evaluating the efficacy of Compound X against known tankyrase inhibitors.
1. Cell Proliferation Assay (Resazurin-Based)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines with active Wnt/β-catenin signaling (e.g., DLD1, SW480).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO).[8] Treat the cells with the compounds for 72 hours.[8]
-
Cell Viability Measurement: Add a resazurin-based reagent to each well and incubate for 1-4 hours.[8] Measure fluorescence at 560 nm excitation and 590 nm emission.[8]
-
Data Analysis: Normalize the fluorescence values of treated wells to the vehicle control.[8] Calculate the IC50 value using non-linear regression.[8]
2. TOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Transfection: Co-transfect cells (e.g., HEK293) with TOPflash and Renilla luciferase plasmids.
-
Compound Treatment: Treat the transfected cells with the inhibitors and a Wnt signaling activator (e.g., Wnt3a or LiCl) for 24 hours.[9]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash activity to the Renilla activity to control for transfection efficiency.
3. Western Blot Analysis
This method is used to assess the levels of key proteins in the Wnt/β-catenin signaling pathway.
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells to extract total protein.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against β-catenin, Axin1, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Compound X on Tankyrase.
Caption: Experimental workflow for comparing the efficacy of tankyrase inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
In Vivo Anti-inflammatory Activity of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of a representative benzimidazole derivative, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, as a proxy for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of inflammation and drug discovery.
Comparative Analysis of In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of the benzimidazole derivative and standard NSAIDs has been evaluated in two primary acute inflammation models: xylene-induced ear edema in mice and carrageenan-induced paw edema in rats. The following tables summarize the quantitative data from these studies, showcasing the percentage inhibition of edema.
Table 1: Comparison of Anti-inflammatory Activity in Xylene-Induced Ear Edema in Mice
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Comparator |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | 50 | Oral | 52.4 | Ibuprofen |
| Ibuprofen | 100 | Oral | 45.8 | - |
Data extracted from a study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[1][2]
Table 2: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) (at 3 hours) | Comparator |
| Benzimidazole Derivative Mix | 10 | Oral | ~55-65% | Diclofenac Sodium |
| Diclofenac Sodium | 10 | Oral | ~60% | - |
| Indomethacin | 5 | Intraperitoneal | ~50-60% | - |
| Diclofenac | 20 | Oral | 71.82 ± 6.53 | -[3][4] |
Data for the benzimidazole derivative mix and Diclofenac Sodium are synthesized from a study on benzimidazole derivatives. Data for Indomethacin and the specific Diclofenac value are from separate studies on the carrageenan-induced paw edema model.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.
Objective: To assess the anti-edematous effect of a test compound.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Test Compound (various doses)
-
Standard Drug (e.g., Diclofenac, Indomethacin)
-
-
Compound Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference in paw volume at the specified time points and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
Xylene-Induced Ear Edema in Mice
This model is used to screen for topical and systemic anti-inflammatory agents.
Objective: To evaluate the ability of a compound to inhibit acute inflammation.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animal Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Grouping: Mice are divided into groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (various doses)
-
Standard Drug (e.g., Ibuprofen)
-
-
Compound Administration: The test compound, standard drug, or vehicle is administered orally.
-
Induction of Edema: One hour after compound administration, a fixed volume (e.g., 20 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear.
-
Sample Collection: After a specified time (e.g., 15-30 minutes) following xylene application, the mice are euthanized. A circular section (e.g., 7 mm diameter) is removed from both the right (treated) and left (untreated) ears using a biopsy punch.
-
Measurement of Edema and Inhibition:
-
The ear punches are weighed, and the difference in weight between the right and left ear punches is calculated to determine the edema weight.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear edema weight of the control group, and Wt is the average ear edema weight of the treated group.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many compounds, including benzimidazole derivatives, are often attributed to their modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.
Caption: Canonical NF-κB signaling pathway in inflammation.
The following diagram illustrates a typical workflow for the in vivo screening of anti-inflammatory compounds.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pharmacokinetic and pharmacodynamic properties of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid.
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of these selected PARP inhibitors, supported by experimental data and detailed protocols.
Pharmacodynamic Properties: Targeting the PARP Signaling Pathway
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP inhibitors exploit the reliance of cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, on the PARP-mediated base excision repair (BER) pathway. By inhibiting PARP, these drugs lead to an accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cells with faulty homologous recombination repair (HRR), these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Comparative Pharmacodynamics of PARP Inhibitors
The pharmacodynamic effects of PARP inhibitors are primarily characterized by their potency in inhibiting the PARP enzyme and their ability to "trap" the PARP-DNA complex, which is a significant contributor to their cytotoxicity.[2]
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Primary Targets | PARP1, PARP2 | PARP1, PARP2 | PARP1, PARP2, PARP3 | PARP1, PARP2 |
| PARP Trapping Potency | Moderate | High | Moderate | Very High |
| IC50 (PARP1) | ~5 nM | ~3.8 nM | ~1.4 nM | ~0.57 nM |
| IC50 (PARP2) | ~1 nM | ~2.1 nM | Not widely reported | ~0.27 nM |
| Indications | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian, Fallopian Tube, Peritoneal Cancer | Ovarian, Prostate Cancer | Breast, Prostate Cancer |
Pharmacokinetic Properties: A Comparative Analysis
The clinical utility of PARP inhibitors is significantly influenced by their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). These properties vary among the different inhibitors, affecting dosing schedules and potential drug-drug interactions.[3]
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Bioavailability | ~30-40% | ~73% | ~36% | ~100% |
| Tmax (hours) | 1-3 | ~3 | 1.9 | 1-2 |
| Protein Binding | ~82% | ~83% | ~70% | ~74% |
| Metabolism | Primarily CYP3A4 | Carboxylesterases | Primarily CYP2D6 | Minimal |
| Elimination Half-life | ~12-15 hours | ~36 hours | ~17 hours | ~90 hours |
| Excretion | Urine and Feces | Urine and Feces | Urine and Feces | Primarily Urine |
| Food Effect | High-fat meal increases absorption | No significant effect | High-fat meal increases absorption | No significant effect |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. The following are representative protocols for key experiments in the evaluation of PARP inhibitors.
Preclinical Evaluation Workflow
The preclinical assessment of a novel PARP inhibitor typically follows a structured workflow to determine its efficacy and safety profile before advancing to clinical trials.
PARP Enzyme Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-NAD+ (substrate)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorometric detection reagent (e.g., a kit that measures the formation of nicotinamide)
-
Test compound and vehicle control (e.g., DMSO)
-
384-well black assay plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in PARP Assay Buffer.
-
In each well of the 384-well plate, add the following in order:
-
PARP Assay Buffer
-
Test compound or vehicle
-
Activated DNA (final concentration, e.g., 50 ng/reaction)
-
Recombinant PARP1 enzyme (final concentration, e.g., 50 ng/reaction)
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding β-NAD+ (final concentration, e.g., 0.5 mM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 528 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
Test compound and vehicle control
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear-bottom assay plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a plate reader.[5]
-
Calculate the percent cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Pharmacokinetics in Mice
This protocol outlines a typical procedure to determine the pharmacokinetic profile of a test compound in mice.
Materials:
-
CD-1 mice (or other appropriate strain)
-
Test compound formulated in a suitable vehicle (e.g., 5% DMA/95% (4% Cremophor in water))
-
Dosing syringes and needles (for oral gavage or intravenous injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate mice for at least one week before the study.
-
Fast the mice overnight before dosing (for oral administration).
-
Administer a single dose of the test compound via the desired route (e.g., 10 mg/kg orally).
-
Collect blood samples (e.g., ~50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail snip or retro-orbital bleed).
-
Place blood samples in EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples (e.g., at 1500g for 5 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a new set of tubes and store at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Western Blot Analysis for PARP Cleavage
This assay is used to detect the cleavage of PARP, a hallmark of apoptosis, induced by the test compound.
Materials:
-
Cancer cell line
-
Test compound, vehicle control, and a positive control for apoptosis (e.g., staurosporine)
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound, vehicle, or positive control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system to detect the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
-
Analyze the band intensities to determine the extent of PARP cleavage.
Conclusion
The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy. While sharing a common mechanism of action, the individual agents exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application and efficacy. This guide provides a comparative framework and foundational experimental protocols to aid researchers in the evaluation and development of novel compounds within this important class of drugs. A thorough understanding of these properties is essential for the rational design of future PARP inhibitors with improved therapeutic indices.
References
Comparative Analysis of the Biological Activities of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, antimicrobial, and anticancer properties of a promising class of benzimidazole derivatives.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Analogs of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid have emerged as a focal point of research due to their diverse biological activities. This guide provides an objective comparison of their performance in preclinical studies, supported by experimental data, to aid in the evaluation and development of new therapeutic agents.
Anti-inflammatory Activity
Analogs of the core structure have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The mechanism of action is often linked to the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
A study on structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar nitrogen-containing heterocyclic moiety at the 2-position, revealed potent inhibitory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These analogs effectively reduced the production of NO and TNF-α, with IC50 values in the low micromolar range, indicating strong anti-inflammatory potential. For instance, a lead compound from this series, compound 6e , exhibited an IC50 of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition. This activity was attributed to the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.
Table 1: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Analogs
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| 5 | >10 | >10 |
| 6a | 2.15 | 3.41 |
| 6e | 0.86 | 1.87 |
| 7a | 3.28 | 5.12 |
Data sourced from studies on LPS-stimulated RAW 264.7 macrophages.
Antimicrobial Activity
Benzimidazole derivatives are well-established as effective antimicrobial agents. The introduction of the pyridine moiety and a carboxylic acid group can modulate this activity. While specific data for a comprehensive series of this compound analogs is limited, studies on various 2-(pyridin-4-yl)benzimidazole derivatives have shown a broad spectrum of activity against both bacterial and fungal pathogens.
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, certain 2-substituted benzimidazole derivatives have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values as low as 6.25 µg/mL. Furthermore, significant antifungal activities have been observed, with some compounds showing MIC values of 3.12 µg/mL against fungal strains, comparable to the standard drug fluconazole.
Table 2: Antimicrobial Activity of Selected Benzimidazole Analogs
| Compound | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Analog A | S. aureus | 6.25 | Ciprofloxacin | - |
| Analog A | MRSA | 6.25 | Ciprofloxacin | - |
| Analog B | C. albicans | 3.12 | Fluconazole | - |
| Analog C | E. coli | >100 | Ciprofloxacin | - |
Note: Data is compiled from various studies on different benzimidazole derivatives to illustrate the general antimicrobial potential of the scaffold.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of investigation. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase II and disruption of microtubule polymerization.[1]
A study focusing on benzimidazole-5-carboxylic acid derivatives, which share the carboxylic acid moiety with the title compounds, demonstrated potent growth-inhibitory activity against a panel of human cancer cell lines.[1] A key compound from this series, a pyridinium chloride derivative of a carboxy-benzimidazole, along with its metal complexes, showed significant growth-inhibitory effects.[1] The pattern of activity was found to be similar to that of the established anticancer drugs etoposide and doxorubicin, suggesting a similar mechanism of action involving topoisomerase II inhibition.[1]
Table 3: Anticancer Activity of Benzimidazole-5-carboxylic Acid Derivatives
| Compound | Cancer Cell Line Panel | Activity Profile | Putative Mechanism |
| Ligand 6 | 21 human cancer cell lines | Potent growth-inhibitory activity | Topoisomerase II inhibition |
| Complex 7 (Cu²⁺) | 21 human cancer cell lines | Potent growth-inhibitory activity | Topoisomerase II inhibition |
| Complex 8 (Co²⁺) | 21 human cancer cell lines | Potent growth-inhibitory activity | Topoisomerase II inhibition |
| Complex 9 (Zn²⁺) | 21 human cancer cell lines | Potent growth-inhibitory activity | Topoisomerase II inhibition |
Data sourced from a study on benzimidazole-5-carboxylic acid derivatives and their metal complexes.[1]
Experimental Protocols
Anti-inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
TNF-α Determination: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of NO or TNF-α production (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: The prepared microtiter plates are inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
NF-κB Signaling Pathway in Inflammation
Caption: Canonical NF-κB signaling pathway activated by LPS in macrophages.
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.
References
Bridging the Gap: Cross-Validation of In Silico and In Vitro Studies for Benzimidazole Compounds in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a complex process that increasingly relies on the synergy between computational (in silico) and laboratory-based (in vitro) methodologies. For heterocyclic compounds like benzimidazoles, which form the backbone of numerous FDA-approved drugs, this integrated approach is crucial for accelerating drug discovery.[1][2] This guide provides a comparative overview of in silico predictions and in vitro experimental results for various benzimidazole derivatives, offering insights into their anticancer potential and the cross-validation of these two critical research domains.
In Silico Modeling: Predicting Biological Activity
Computational, or in silico, studies play a pivotal role in modern drug discovery by predicting the biological activity and pharmacokinetic properties of compounds before they are synthesized.[2][3] These methods are cost-effective and allow for the high-throughput screening of large compound libraries.[2] Key in silico techniques applied to benzimidazole research include molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations.
Molecular docking, a widely used technique, predicts the binding affinity and interaction of a ligand (benzimidazole derivative) with the active site of a target protein.[2][4] This allows researchers to identify potential drug targets and understand the structural basis of a compound's activity. For instance, in silico studies have proposed benzimidazole derivatives as potential inhibitors of key cancer-related proteins such as VEGFR-2, CDK-8, and ER-alpha.[2][5][6]
ADMET prediction models are used to forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures in drug development.[2][7]
In Vitro Validation: Experimental Corroboration
In vitro studies are essential for validating the predictions made by in silico models and for providing concrete evidence of a compound's biological activity. These experiments are conducted on cancer cell lines and purified proteins to determine a compound's efficacy and mechanism of action.
Common in vitro assays for evaluating the anticancer properties of benzimidazole compounds include:
-
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are used to measure the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[2][4][8]
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific target enzyme, such as VEGFR-2, EGFR, or Topoisomerase II.[9][10]
-
Apoptosis and Cell Cycle Analysis: These experiments determine whether a compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest in cancer cells.[11][12]
Comparative Data: In Silico Predictions vs. In Vitro Results
The following tables summarize quantitative data from various studies, comparing the in silico predictions with the in vitro experimental results for different benzimidazole derivatives. This side-by-side comparison highlights the correlation and occasional discrepancies between the two approaches.
| Compound ID | Target Protein (In Silico) | Docking Score (kcal/mol) | Cancer Cell Line (In Vitro) | IC50 (µM) | Reference |
| Compound 9d | Topoisomerase II | - | MCF-7 (Breast) | 4.95 ± 0.5 | [9] |
| A-549 (Lung) | 9.21 ± 0.7 | [9] | |||
| HepG2 (Liver) | 10.02 ± 1.2 | [9] | |||
| Compound 7d | EGFR | - | MCF-7 (Breast) | 1.8 | [13] |
| MDA-MB-468 (Breast) | - | [13] | |||
| MDA-MB-231 (Breast) | - | [13] | |||
| Compound 4r | VEGFR-2 | - | PANC-1 (Pancreatic) | 5.5 | [8] |
| A549 (Lung) | 0.3 | [8] | |||
| MCF-7 (Breast) | 0.5 | [8] | |||
| Compound 5a | EGFR | - | HepG-2 (Liver) | - | [10] |
| VEGFR-2 | HCT-116 (Colon) | - | [10] | ||
| Topo II | MCF-7 (Breast) | - | [10] | ||
| HeLa (Cervical) | - | [10] | |||
| Compound 6g | EGFR | - | HepG-2 (Liver) | - | [10] |
| VEGFR-2 | HCT-116 (Colon) | - | [10] | ||
| Topo II | MCF-7 (Breast) | - | [10] | ||
| HeLa (Cervical) | - | [10] |
Table 1: Comparison of In Silico and In Vitro Anticancer Activity of Benzimidazole Derivatives.
| Compound ID | Predicted Property (ADMET) | In Vitro Observation | Reference |
| Compounds 16, N9, W20 | Good Lipinski's Rule of Five compliance | - | [2][4] |
| Benzimidazole Derivatives | Good pharmacokinetic profiles | - | [7][13] |
Table 2: Comparison of Predicted ADMET Properties and In Vitro Observations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in silico and in vitro experiments.
In Silico Methodology: Molecular Docking
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is obtained from the Protein Data Bank.[5] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: The prepared ligands are docked into the active site of the protein using software like AutoDock or Schrödinger's Glide.[7][14]
-
Analysis: The docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to identify the most promising compounds.
In Vitro Methodology: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the benzimidazole compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Workflow and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict a typical drug discovery workflow and a key signaling pathway targeted by benzimidazole compounds.
Figure 1: A generalized workflow for the cross-validation of in silico and in vitro studies.
Figure 2: Simplified representation of the VEGFR-2 signaling pathway inhibited by benzimidazole compounds.
Conclusion
The integration of in silico and in vitro approaches provides a robust framework for the discovery and development of novel benzimidazole-based anticancer agents. While in silico methods offer rapid and cost-effective screening, in vitro assays are indispensable for validating these predictions and elucidating the true biological activity of the compounds. The data presented in this guide demonstrates a generally good correlation between computational predictions and experimental outcomes, underscoring the value of this synergistic approach. Future research should continue to leverage both domains to design more potent and selective benzimidazole derivatives for cancer therapy.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
A Comparative Analysis of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid and Its Isomers in Drug Discovery
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. The strategic incorporation of substituents, such as pyridine and carboxylic acid groups, can significantly modulate the physicochemical and biological properties of the resulting compounds. This guide provides a comparative analysis of 2-(pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid and its positional isomers, focusing on their synthesis, spectral properties, and potential as precursors for pharmacologically active agents, particularly in the context of PARP (poly(ADP-ribose) polymerase) inhibition. The isomers under consideration differ in the substitution pattern of the carboxylic acid group on the benzimidazole ring and the attachment point of the pyridine moiety.
Physicochemical and Spectral Data Comparison
A summary of the available physicochemical and spectral data for the isomers is presented below. This data is crucial for the identification and characterization of these compounds in a research setting.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR Data (δ, ppm) | Reference |
| This compound | C13H9N3O2 | 239.23 | >300 | 13.3 (s, 1H), 8.8 (d, 2H), 8.3 (s, 1H), 8.2 (d, 2H), 8.0 (dd, 1H), 7.8 (d, 1H) | |
| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid | C13H9N3O2 | 239.23 | >300 | 13.4 (s, 1H), 8.8 (d, 2H), 8.25 (s, 1H), 8.2 (d, 2H), 8.0 (dd, 1H), 7.75 (d, 1H) | |
| 2-(Pyridin-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid | C13H9N3O2 | 239.23 | >300 | 13.3 (s, 1H), 9.4 (s, 1H), 8.8 (d, 1H), 8.6 (d, 1H), 8.3 (s, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 7.7 (t, 1H) | |
| 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | C13H9N3O2 | 239.23 | >300 | 13.4 (s, 1H), 8.8 (d, 1H), 8.4 (d, 1H), 8.3 (s, 1H), 8.1 (t, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 7.6 (t, 1H) | |
| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-4-carboxylic acid | C13H9N3O2 | 239.23 | >300 | 13.8 (s, 1H), 8.8 (d, 2H), 8.2 (d, 2H), 8.1 (d, 1H), 8.0 (d, 1H), 7.5 (t, 1H) |
Note: 1H NMR data is reported for the compounds in DMSO-d6. The chemical shifts (δ) are given in parts per million (ppm), and the multiplicity of the signals is indicated as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet).
Experimental Protocols
The synthesis of these benzimidazole carboxylic acid isomers generally follows a condensation reaction between a diaminobenzoic acid and a pyridinecarboxaldehyde, followed by an oxidation step. A representative experimental protocol is detailed below.
General Synthesis of 2-(Pyridinyl)-1H-benzo[d]imidazole-carboxylic Acid Isomers
A common synthetic route for preparing 2-(pyridinyl)-1H-benzo[d]imidazole-carboxylic acid isomers involves the condensation of a diaminobenzoic acid with a pyridinecarboxaldehyde. This is typically followed by an oxidation step to form the final benzimidazole ring system.
Step 1: Condensation Reaction
-
A mixture of the appropriate diaminobenzoic acid isomer (e.g., 3,4-diaminobenzoic acid for the 5- and 6-carboxylic acid isomers) and pyridinecarboxaldehyde isomer (e.g., pyridine-4-carboxaldehyde) is prepared in a suitable solvent, such as ethanol or a mixture of nitrobenzene and methanol.
-
The reaction mixture is heated to reflux for a specified period, typically several hours, to facilitate the condensation and initial cyclization.
-
Upon completion, the reaction mixture is cooled, and the intermediate product is often isolated by filtration.
Step 2: Oxidation
-
The intermediate from the condensation step is then subjected to oxidation to form the aromatic benzimidazole ring.
-
A common oxidizing agent for this purpose is nitrobenzene, which can also serve as the solvent in the initial condensation step.
-
The reaction is typically carried out at an elevated temperature.
-
After the reaction is complete, the mixture is cooled, and the desired product is isolated. This may involve adding a solvent like diethyl ether to precipitate the product, which is then collected by filtration.
-
The crude product is often purified by recrystallization or other chromatographic techniques to yield the final, pure 2-(pyridinyl)-1H-benzo[d]imidazole-carboxylic acid isomer.
Caption: General synthetic workflow for 2-(pyridinyl)-1H-benzo[d]imidazole-carboxylic acid isomers.
Application in Drug Discovery: PARP Inhibitors
These benzimidazole carboxylic acid isomers are valuable intermediates in the synthesis of more complex molecules with therapeutic potential. A notable application is in the development of PARP inhibitors. PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The carboxylic acid group of these isomers serves as a chemical handle for further modification, allowing for the construction of a diverse library of compounds to be screened for PARP inhibitory activity. The position of the carboxylic acid and the nitrogen atom in the pyridine ring can significantly influence the binding affinity and selectivity of the final inhibitor.
Caption: Logical workflow from isomer synthesis to the identification of a lead PARP inhibitor.
Comparative Insights and Future Directions
The choice of isomer in the synthesis of PARP inhibitors is critical as it dictates the spatial arrangement of key pharmacophoric features. The position of the carboxylic acid group affects the vector for derivatization, while the location of the nitrogen atom in the pyridine ring influences hydrogen bonding interactions within the enzyme's active site.
While the provided data offers a foundational comparison of these isomers, further studies are warranted to fully elucidate their structure-activity relationships. A systematic investigation involving the synthesis and biological evaluation of a comprehensive set of derivatives from each isomer would provide a clearer understanding of their potential in developing novel and effective therapeutic agents. Such studies should include co-crystallization of the inhibitors with the PARP enzyme to visualize the binding modes and rationalize the observed activities.
Unveiling Off-Target Effects: A Comparative Guide to 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise understanding of a compound's interaction profile is critical for both efficacy and safety. This guide offers an objective comparison of the off-target effects of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid, a well-known inhibitor of TGF-β type I receptor (ALK5), against other commonly used alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and development.
Comparative Analysis of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a key determinant of its utility. The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against their primary target, ALK5, and several known off-targets. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | Primary Target | ALK5 IC50 (nM) | ALK4 IC50 (nM) | ALK2 IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound (SB431542) | ALK5 | 94 | 129 | > 10,000 | > 10,000 |
| A83-01 | ALK5/4/7 | 12 | 45 | 785 | > 30,000 |
| RepSox | ALK5 | 23 | 4 | 1,800 | 970 |
| LY2157299 (Galunisertib) | ALK5 | 5.6 | - | - | 400 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the on- and off-target effects of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase (e.g., ALK5), a specific substrate peptide, and a buffer solution.
-
The test compound, this compound, is added at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically using phosphocellulose paper.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Assay for TGF-β Pathway Inhibition
-
Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context.
-
Procedure:
-
A suitable cell line (e.g., HaCaT keratinocytes) is seeded in a multi-well plate.
-
Cells are transiently transfected with a luciferase reporter plasmid containing a Smad-responsive promoter element (e.g., CAGA₁₂-luc).
-
After 24 hours, the cells are pre-treated with varying concentrations of the inhibitor for 1 hour.
-
The cells are then stimulated with a fixed concentration of TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The results are normalized to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
The concentration of the inhibitor that causes a 50% reduction in TGF-β1-induced luciferase activity is determined.
-
Visualizing Signaling and Experimental Logic
Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following have been generated using Graphviz to illustrate key concepts.
Caption: The canonical TGF-β signaling pathway and the point of inhibition.
Caption: A logical workflow for assessing inhibitor selectivity.
Validating the Molecular Target of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of the novel compound, 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (referred to herein as Compound X). Due to the diverse biological activities of benzimidazole derivatives, which include anti-inflammatory and anti-cancer effects, this guide will explore two plausible molecular targets: the transcription factor Nuclear Factor-kappa B (NF-κB) and the metabolic enzyme Pyruvate Kinase M2 (PKM2) .[1][2][3]
We will compare the hypothetical performance of Compound X against two well-characterized alternative compounds:
-
Alternative 1 (NF-κB Inhibitor): A known benzimidazole-based IKKβ inhibitor (BI-IKKβ), which prevents the phosphorylation of IκBα and subsequent activation of NF-κB.
-
Alternative 2 (PKM2 Activator): A well-documented small-molecule activator of PKM2 (AC-PKM2), which promotes the active tetrameric state of the enzyme.[4][5][6]
The following sections present experimental data and protocols to illustrate a target validation workflow.
Data Presentation: Comparative Analysis of Compound X and Alternatives
The following tables summarize hypothetical quantitative data from key target validation experiments.
Table 1: In Vitro Biochemical Assays
| Parameter | Compound X (Hypothetical) | BI-IKKβ (Alternative 1) | AC-PKM2 (Alternative 2) |
| Target | IKKβ Kinase | IKKβ Kinase | PKM2 Enzyme |
| Inhibition/Activation | Inhibition | Inhibition | Activation |
| IC50 / EC50 | 2.5 µM | 0.8 µM | N/A |
| Target | PKM2 Enzyme | IKKβ Kinase | PKM2 Enzyme |
| Inhibition/Activation | Activation | N/A | Activation |
| IC50 / EC50 | 1.2 µM | N/A | 0.5 µM |
Table 2: Cellular Target Engagement Assays
| Parameter | Compound X (Hypothetical) | BI-IKKβ (Alternative 1) | AC-PKM2 (Alternative 2) |
| Assay | Cellular Thermal Shift Assay (CETSA) | Cellular Thermal Shift Assay (CETSA) | Cellular Thermal Shift Assay (CETSA) |
| Target Protein | IKKβ | IKKβ | PKM2 |
| Thermal Shift (ΔTm) | + 1.8 °C | + 2.5 °C | + 3.1 °C |
| Assay | Cellular Thermal Shift Assay (CETSA) | Cellular Thermal Shift Assay (CETSA) | Cellular Thermal Shift Assay (CETSA) |
| Target Protein | PKM2 | N/A | PKM2 |
| Thermal Shift (ΔTm) | + 3.5 °C | N/A | + 3.1 °C |
Table 3: Cellular Functional Assays
| Parameter | Compound X (Hypothetical) | BI-IKKβ (Alternative 1) | AC-PKM2 (Alternative 2) |
| Assay | NF-κB Reporter Assay (LPS-stimulated) | NF-κB Reporter Assay (LPS-stimulated) | NF-κB Reporter Assay (LPS-stimulated) |
| Cellular Effect | Inhibition of NF-κB activity | Inhibition of NF-κB activity | No significant effect |
| IC50 | 8.1 µM | 2.2 µM | > 50 µM |
| Assay | Lactate Production Assay | Lactate Production Assay | Lactate Production Assay |
| Cellular Effect | Decreased lactate production | No significant effect | Decreased lactate production |
| EC50 | 4.5 µM | > 50 µM | 1.8 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
IKKβ Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ, a key kinase in the NF-κB signaling pathway.
-
Materials: Recombinant human IKKβ enzyme, IκBα peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the IKKβ enzyme to the assay buffer.
-
Add the test compounds to the wells and incubate for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9]
-
PKM2 Activation Assay (Biochemical)
This assay measures the ability of a compound to enhance the enzymatic activity of PKM2.
-
Materials: Recombinant human PKM2 enzyme, phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), NADH, assay buffer, and test compounds.
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
Add the PKM2 enzyme to the assay buffer in a 96-well plate.
-
Add the test compounds and incubate.
-
Initiate the reaction by adding PEP and ADP. The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which oxidizes NADH to NAD+.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.
-
Calculate the reaction rate and determine the EC50 value for activation by plotting the rate against the compound concentration.[4][5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.[10][11][12]
-
Materials: Cell line expressing the target protein (e.g., HEK293 for IKKβ, HCT116 for PKM2), cell culture medium, test compounds, PBS, lysis buffer with protease inhibitors.
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in this target validation guide.
References
- 1. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators of PKM2 in cancer metabolism [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of pyridinyl-benzimidazoles in preclinical models.
A Comparative Guide for Researchers and Drug Development Professionals
The pyridinyl-benzimidazole scaffold is a versatile pharmacophore that has given rise to a multitude of compounds with diverse therapeutic potential. From targeting parasitic enzymes to inhibiting key signaling molecules in cancer, these agents have demonstrated significant promise in a range of preclinical models. This guide provides a head-to-head comparison of notable pyridinyl-benzimidazole derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in research and development efforts.
Antiparasitic Activity: Targeting Protozoan Enzymes
A study focusing on derivatives of pyridyl methylsulfinyl benzimidazole identified two potent compounds, O₂N-BZM7 and O₂N-BZM9, with significant activity against the protozoan parasites Giardia lamblia and Trichomonas vaginalis. These compounds were found to inhibit the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactonase (G6PD::6PGL), which is crucial for the parasites' survival.[1]
Comparative Efficacy and Selectivity
The in vitro efficacy of these compounds was evaluated through enzyme inhibition assays and viability assays on the parasites. The results highlight the potent and selective nature of these derivatives, particularly O₂N-BZM7.
| Compound | Target Enzyme | IC₅₀ (µM) | G. lamblia Viability IC₅₀ (µM) | T. vaginalis Viability IC₅₀ (µM) | Selectivity Index (SI) for G. lamblia | Selectivity Index (SI) for T. vaginalis |
| O₂N-BZM7 | GlG6PD::6PGL | 22 | 1.5 | 2.5 | >66 | >40 |
| O₂N-BZM9 | GlG6PD::6PGL | 240 | 3.5 | 4.5 | >28 | >22 |
| Metronidazole | - | - | 2.2 | 1.8 | 4.5 | 5.5 |
| Data sourced from a study on pyridyl methylsulfinyl benzimidazole derivatives.[1] |
The data indicates that while both compounds are effective, O₂N-BZM7 exhibits a significantly lower IC₅₀ value against the target enzyme, suggesting higher potency.[1] Furthermore, both compounds demonstrate a superior selectivity index compared to the standard drug, metronidazole, indicating a more favorable therapeutic window with minimal host cell toxicity.[1] The presence of a nitro group at position 5 of the benzimidazole ring was suggested to be crucial for the potent inhibitory effect.[1]
Experimental Protocols
Enzyme Inhibition Assay: The inhibitory effect of the benzimidazole compounds on the activity of the recombinant GlG6PD::6PGL and TvG6PD::6PGL enzymes was determined by monitoring the reduction of NADP⁺ at 340 nm. The assay mixture contained 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM NADP⁺, and 1 mM G6P. The reaction was initiated by the addition of the enzyme, and the activity was measured in the presence of varying concentrations of the compounds. IC₅₀ values were calculated by fitting the data to a dose-response curve.[1]
Trophozoite Viability Assay: Giardia lamblia and Trichomonas vaginalis trophozoites were incubated in their respective culture media at 37°C in the presence of increasing concentrations of the test compounds. After a 24-hour incubation period, the viability of the trophozoites was determined using a resazurin-based assay. The fluorescence was measured, and the IC₅₀ values were calculated.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of the G6PD::6PGL enzyme in the pentose phosphate pathway. This inhibition deprives the parasites of essential molecules like NADPH and ribose, which are vital for their survival and proliferation.[1]
Caption: Inhibition of the G6PD::6PGL enzyme by pyridinyl-benzimidazoles.
Antifungal Activity: Hybrid Molecules for Broader Efficacy
In the realm of antifungal research, hybrid molecules combining the pharmacophoric features of imidazole/benzimidazole and pyridine have been developed. These compounds are designed to act as multi-target ligands, potentially inhibiting both ergosterol biosynthesis and cell wall synthesis.[2]
Comparative In Vitro Antifungal Activity
A series of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives were tested against various fungal strains of medical importance. The minimum inhibitory concentration (MIC) was determined to assess their antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) |
| 5a (bis-imidazole-pyridine with phenyl group) | Candida albicans | 3.9 |
| Rhodotorula sp. | 15.6 | |
| 6a (bis-benzimidazole-pyridine with phenyl group) | Candida albicans | 7.8 |
| Rhodotorula sp. | 3.9 | |
| Data from a study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives.[2] |
The results indicate that these hybrid compounds exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range.[2] Specifically, the bis-imidazole derivative 5a was most active against Candida albicans, while the bis-benzimidazole derivative 6a showed the highest potency against Rhodotorula sp.[2]
Experimental Protocols
Antifungal Susceptibility Testing (Kirby-Bauer Disk Diffusion Method): The in vitro antifungal activity was evaluated using the Kirby-Bauer disk diffusion method. Fungal strains were cultured on Sabouraud nutrient agar medium. Paper disks impregnated with the test compounds at various concentrations were placed on the agar surface. The plates were incubated, and the diameter of the inhibition zone was measured to determine the antifungal activity. The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.[2]
Proposed Dual Mechanism of Action
The proposed mechanism of action for these hybrid compounds involves a dual-pronged attack on fungal cells. The imidazole/benzimidazole moiety is known to inhibit the lanosterol 14α-demethylase enzyme (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[2] Concurrently, the pyridine moiety is suggested to act as a cell wall inhibitor.[2]
Caption: Dual mechanism of action of hybrid pyridinyl-benzimidazoles.
Anticancer Activity: Targeting PI3Kδ Signaling
In oncology, benzimidazole derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of this pathway is implicated in various B-cell malignancies.
In Vitro and In Vivo Efficacy of PI3Kδ Inhibitors
Lead optimization efforts led to the discovery of two potent and orally bioavailable PI3Kδ inhibitors, AM-8508 (1) and AM-9635 (2). Their efficacy was demonstrated in both in vitro cell-based assays and in vivo animal models.[3]
| Compound | PI3Kδ IC₅₀ (nM) | pAKT Inhibition (Cell-based assay) | In Vivo Efficacy (KLH study in rats) |
| AM-8508 (1) | Potent | Effective inhibition | Demonstrated efficacy |
| AM-9635 (2) | Potent | Effective inhibition | Demonstrated efficacy |
| Qualitative data summarized from a study on benzimidazole derivatives as PI3Kδ inhibitors.[3] |
These compounds effectively inhibited BCR-mediated AKT phosphorylation (pAKT) in PI3Kδ-dependent cellular assays.[3] Furthermore, they demonstrated in vivo efficacy in a Keyhole Limpet Hemocyanin (KLH) study in rats, where they effectively inhibited antigen-specific IgG and IgM formation.[3]
Experimental Protocols
PI3Kδ Enzyme Inhibition Assay: The inhibitory activity of the compounds against the PI3Kδ enzyme was determined using a biochemical assay. The assay measures the phosphorylation of a substrate by the enzyme in the presence of ATP. The amount of phosphorylated product is quantified, and the IC₅₀ values are calculated from the dose-response curves.
Cell-Based pAKT Inhibition Assay: Cells expressing the B-cell receptor were stimulated to activate the PI3Kδ pathway. The cells were then treated with the test compounds, and the level of phosphorylated AKT (pAKT), a downstream effector of PI3Kδ, was measured using techniques such as Western blotting or ELISA.
In Vivo Keyhole Limpet Hemocyanin (KLH) Study: Rats were immunized with KLH to elicit an immune response. The animals were then treated with the test compounds. The levels of KLH-specific IgG and IgM antibodies in the serum were measured to assess the in vivo efficacy of the compounds in modulating the immune response.[3][4]
PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is initiated by the activation of the B-cell receptor, leading to the recruitment and activation of PI3Kδ. PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as AKT, which in turn promotes cell survival and proliferation.
Caption: Inhibition of the PI3Kδ signaling pathway.
This comparative guide highlights the significant potential of pyridinyl-benzimidazole derivatives across different therapeutic areas. The presented data and experimental frameworks offer a valuable resource for researchers and drug developers working on this promising class of compounds. Further optimization of these scaffolds could lead to the development of novel and effective therapies for a wide range of diseases.
References
- 1. Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid is critical to ensure laboratory safety and environmental protection. This compound, containing both pyridine and benzo[d]imidazole moieties, should be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The structural components of this molecule, pyridine and imidazole, are known to be irritants and potentially toxic.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never discharge chemical waste down the drain or dispose of it as regular trash.[1][2]
Waste Identification and Segregation
-
Hazardous Waste Classification : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3][4]
-
Segregation : Do not mix this waste with other incompatible waste streams.[2][3] It should be stored separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
Waste Collection and Containerization
-
Solid Waste : Collect solid this compound waste in its original container if possible, or in a designated, sealable, and compatible hazardous waste container.[4] Contaminated items such as gloves and paper towels should be double-bagged in clear plastic bags and tagged as hazardous waste.[4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof container that is chemically compatible.[4][6] Do not fill containers to more than 90% capacity.[4]
Labeling
-
Clear Identification : All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[2][5]
-
Content Information : The label must include the full chemical name: "this compound," and indicate the associated hazards (e.g., Toxic, Irritant).[3]
Storage
-
Designated Area : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
Incompatible Materials : Ensure the storage area is away from incompatible materials.[5][6]
Final Disposal
-
Authorized Personnel : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[1][6]
-
Incineration : The common practice for the disposal of pyridine-containing waste is rotary kiln incineration.[7]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. tamucc.edu [tamucc.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
Essential Safety and Handling Guide for 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical structures and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[1][4] | Protects eyes from dust particles and potential splashes. |
| A face shield worn over safety goggles.[1][4] | Recommended when there is a significant risk of splashing or dust generation.[1] | |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1][4] | Protects skin from contact with the chemical. |
| Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][4] | Prevents direct skin contact. Gloves should be inspected before use and changed immediately upon contamination.[1][4] | |
| Fully enclosed shoes made of a chemical-resistant material.[1][4] | Protects feet from spills. | |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] | Minimizes inhalation of dust.[1] |
| A NIOSH-approved respirator may be required if engineering controls are insufficient to maintain low dust levels.[1][4] | Provides protection against respiratory irritation.[1][5] |
Operational Plan for Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[1]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as appropriate waste containers, before handling the chemical.[1]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[1]
-
-
Handling the Compound :
-
Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[1]
-
Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures :
-
Decontamination : Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Liquid Waste : Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a separate, clearly labeled hazardous waste container.[6] Never dispose of liquid waste down the drain.[6]
-
-
Container Labeling :
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s).[6]
-
-
Storage :
-
Disposal Procedure :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. file.chemscene.com [file.chemscene.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
